1,5-Bis(diphenylphosphino)pentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-diphenylphosphanylpentyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30P2/c1-6-16-26(17-7-1)30(27-18-8-2-9-19-27)24-14-5-15-25-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23H,5,14-15,24-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFPAWGWFDGCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369900 | |
| Record name | 1,5-Bis(diphenylphosphino)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27721-02-4 | |
| Record name | 1,5-Bis(diphenylphosphino)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Bis(diphenylphosphino)pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 1,5-Bis(diphenylphosphino)pentane (dpppe)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 1,5-Bis(diphenylphosphino)pentane (dpppe), a crucial bidentate phosphine (B1218219) ligand in various catalytic and coordination chemistry applications. The following sections detail a robust synthetic protocol, purification methods, and present key quantitative data for researchers and professionals in the field.
Core Synthesis and Purification Data
The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.
| Parameter | Value | Method of Determination |
| Synthesis Yield | 90% | Isolated Yield |
| Purity | 98% | High-Performance Liquid Chromatography (HPLC) |
| Melting Point | 44-46 °C | Not Specified |
| Final Product Form | Off-white solid | Visual Observation |
Experimental Protocols
A reliable method for the synthesis of this compound involves the reaction of triphenylphosphine (B44618) with lithium hydride to form a lithium diphenylphosphide intermediate, which is then reacted in situ with 1,5-dibromopentane (B145557).[1][2]
Synthesis of this compound[1][2]
Materials:
-
Triphenylphosphine (104.9 g, 0.4 mol)
-
Lithium hydride (3.18 g, 0.4 mol)
-
1,5-Dibromopentane (82.8 g, 0.36 mol)
-
Anhydrous Tetrahydrofuran (THF) (400 mL total)
-
Dilute Hydrochloric Acid
Procedure:
-
Under an inert argon atmosphere, add 200 mL of anhydrous THF and 104.9 g of triphenylphosphine to a dry reaction flask.
-
While cooling the flask in a water bath, slowly add a solution of 3.18 g of lithium hydride in 200 mL of anhydrous THF.
-
Stir the resulting mixture at room temperature overnight.
-
Monitor the reaction progress using HPLC to confirm the consumption of triphenylphosphine.
-
Once the triphenylphosphine is consumed, add 82.8 g of 1,5-dibromopentane dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and maintain for a suitable period.
-
Upon completion of the reaction, cool the mixture and recover the THF under reduced pressure to obtain a viscous solid.
-
Wash the solid sequentially with dilute hydrochloric acid, water, and then methanol.
Purification by Recrystallization[1][2]
-
Dissolve the crude, washed solid in a minimal amount of a chloroform and methanol mixed solvent system.
-
Induce crystallization by cooling the solution.
-
Collect the resulting off-white solid by filtration.
-
Dry the purified product to obtain 142.7 g of this compound.
Visualized Workflows
The following diagrams illustrate the synthesis and purification workflows for this compound.
Caption: Synthesis workflow for this compound.
Caption: Purification workflow for this compound.
References
An In-depth Technical Guide to 1,2-Bis(diphenylphosphino)ethane (dppe): Structure and Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(diphenylphosphino)ethane, commonly abbreviated as dppe, is a cornerstone bidentate phosphine (B1218219) ligand in the field of coordination chemistry and homogeneous catalysis. Its unique structural and electronic properties, arising from the two diphenylphosphino moieties linked by a flexible ethylene (B1197577) backbone, allow it to form stable chelate complexes with a wide array of transition metals. This stability and its influence on the reactivity of the metal center have made dppe an indispensable tool in synthetic chemistry, particularly in the development of novel catalytic systems for cross-coupling reactions, which are fundamental to modern drug discovery and development. This technical guide provides a comprehensive overview of the structure, synthesis, coordination behavior, and catalytic applications of the dppe ligand, with a focus on quantitative data and detailed experimental methodologies.
Introduction
1,2-Bis(diphenylphosphino)ethane (dppe) is an organophosphorus compound with the chemical formula (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂.[1] It is a white, air-stable solid that is soluble in many organic solvents.[2] The presence of two phosphorus donor atoms allows dppe to act as a strong σ-donor and a moderate π-acceptor, making it a versatile ligand for stabilizing transition metals in various oxidation states. Its ability to form a stable five-membered chelate ring upon coordination is a key feature that governs its reactivity and utility in catalysis.[3] Dppe and its derivatives are of significant interest to the pharmaceutical industry due to their role in facilitating challenging chemical transformations with high efficiency and selectivity.[4]
Structure and Properties of dppe
The dppe molecule consists of two diphenylphosphino groups connected by an ethylene bridge. This structure imparts a combination of rigidity from the phenyl groups and flexibility from the ethane (B1197151) backbone.
Physical and Chemical Properties
A summary of the key physical and chemical properties of dppe is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₆H₂₄P₂ | [1] |
| Molar Mass | 398.42 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 140-142 °C | [2] |
| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, THF, toluene) | [3][5] |
Synthesis of dppe
The most common laboratory synthesis of dppe involves the alkylation of a diphenylphosphide salt with a 1,2-dihaloethane.
Experimental Protocol: Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe)
This procedure is based on the reaction of sodium diphenylphosphide with 1,2-dichloroethane (B1671644).[4]
Materials:
-
Triphenylphosphine (B44618) (P(C₆H₅)₃)
-
Sodium metal
-
1,2-Dichloroethane (ClCH₂CH₂Cl)
-
Liquid ammonia (B1221849) (NH₃)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Dry, oxygen-free nitrogen or argon gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, condense approximately 200 mL of ammonia gas at -78 °C.
-
Under a positive pressure of inert gas, cautiously add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Slowly add triphenylphosphine to the stirred solution. The blue color will discharge as the sodium diphenylphosphide (NaP(C₆H₅)₂) is formed.
-
After the addition of triphenylphosphine is complete, slowly add a solution of 1,2-dichloroethane in anhydrous diethyl ether to the reaction mixture.
-
Allow the reaction to stir for 2 hours, during which time the ammonia is allowed to evaporate.
-
The remaining residue is carefully treated with water to quench any unreacted sodium.
-
The crude dppe is extracted with diethyl ether, and the organic layer is washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting white solid is recrystallized from ethanol (B145695) to yield pure dppe.
A logical workflow for the synthesis of dppe is depicted in the following diagram.
Caption: A flowchart illustrating the key stages in the synthesis of the dppe ligand.
Coordination Chemistry of dppe
The dppe ligand is highly versatile in its coordination to metal centers. The most prevalent coordination mode is as a bidentate chelating ligand, though other modes are also observed.
Coordination Modes
-
Chelating Bidentate: This is the most common coordination mode, where both phosphorus atoms bind to a single metal center, forming a stable five-membered ring.[4] The natural bite angle of dppe, defined as the P-M-P angle, is approximately 86°.[2]
-
Bridging Bidentate: In this mode, the dppe ligand bridges two metal centers. This is often observed in polynuclear complexes.
-
Monodentate: Less commonly, dppe can coordinate through only one of its phosphorus atoms, with the other remaining uncoordinated. An example of this is W(CO)₅(dppe).[2][4]
The common coordination modes of dppe are illustrated in the diagram below.
Caption: Diagram showing the primary coordination modes of the dppe ligand.
Structural Data of dppe Complexes
The coordination of dppe to a metal center results in characteristic bond lengths and angles, which can be determined by X-ray crystallography. Table 2 summarizes key structural parameters for several representative dppe complexes.
| Complex | Metal-Phosphorus Bond Length (Å) | P-M-P Bond Angle (°) | Reference(s) |
| NiCl₂(dppe) | 2.141(1), 2.156(1) | 87.46(4) | [6] |
| NiBr₂(dppe)·CH₂Cl₂ | 2.141(1), 2.156(1) | - | [7] |
| [Pt(dppe)₂]Cl₂ | - | - | [4] |
| [Cu(dppe)₂]Cl | - | - | [6] |
| trans-RuCl₂(dppe)₂ | - | - | [8] |
³¹P NMR Spectroscopy of dppe Complexes
³¹P NMR spectroscopy is a powerful tool for characterizing dppe complexes in solution. The chemical shift (δ) and coupling constants provide valuable information about the coordination environment of the phosphorus atoms. Table 3 lists the ³¹P NMR data for selected dppe complexes.
| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Reference(s) |
| Free dppe | - | -12.0 | - | |
| [Pt(dppe)₂]Cl₂ | DMSO | 48.9 | ¹J(Pt-P) = 2331 | [4] |
| [Pd(dppe)₂]Cl₂ | DMSO | 57.4 | - | [9] |
| NiCl₂(dppe) | - | - | - | [10] |
| [Pt(bpy-H)(dppe-κ²)] | - | 44.7, 43.3 | ¹J(Pt-P) = 1953, ¹J(Pt-P) = 1814 | [1] |
Synthesis of dppe Metal Complexes
The synthesis of dppe-metal complexes typically involves the reaction of a metal salt with the dppe ligand in an appropriate solvent.
Experimental Protocol: Synthesis of [NiCl₂(dppe)]
This procedure describes the synthesis of a common Ni(II)-dppe complex.[6]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
dppe
-
Methanol (CH₃OH)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Dissolve NiCl₂·6H₂O (1 mmol) in methanol.
-
In a separate flask, dissolve dppe (1 mmol) in dichloromethane.
-
Add the dppe solution to the stirred solution of the nickel salt.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Reduce the solvent volume in vacuo.
-
Crystallize the residue from a dichloromethane/hexane mixture at room temperature. Red crystals of [NiCl₂(dppe)] will form over several days.
Experimental Protocol: Synthesis of [Pt(dppe)₂]Cl₂
This protocol outlines the synthesis of a common Pt(II)-dppe complex.[4]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
dppe
-
Ethanol (C₂H₅OH)
-
Water (H₂O)
Procedure:
-
Prepare a solution of K₂[PtCl₄] in water.
-
Prepare a solution of dppe in hot ethanol.
-
Add the dppe solution to the platinum salt solution with stirring.
-
A precipitate will form. Heat the mixture to reflux for 30 minutes.
-
Cool the mixture to room temperature and collect the white precipitate by filtration.
-
Wash the product with water, then ethanol, and finally with diethyl ether.
-
Dry the product in vacuo to yield [Pt(dppe)₂]Cl₂.
Applications in Homogeneous Catalysis
Dppe is a widely used ligand in homogeneous catalysis, particularly for palladium-catalyzed cross-coupling reactions. The dppe ligand enhances the stability and activity of the palladium catalyst, leading to higher yields and selectivities in the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. Dppe-ligated palladium complexes are effective catalysts for this transformation. The generally accepted catalytic cycle is depicted below.
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. Dppe is also an effective ligand for this reaction. The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, migratory insertion, and β-hydride elimination steps.
Caption: A schematic of the catalytic cycle for the Heck reaction.
Conclusion
1,2-Bis(diphenylphosphino)ethane (dppe) remains a ligand of paramount importance in coordination chemistry and catalysis. Its well-defined structure, straightforward synthesis, and versatile coordination properties have enabled the development of a vast array of metal complexes with diverse applications. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the properties and reactivity of dppe and its complexes is crucial for the design of efficient and selective synthetic methodologies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the continued exploration and application of this remarkable ligand.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
Technical Guide: Physical Properties and Applications of 1,5-Bis(diphenylphosphino)pentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis(diphenylphosphino)pentane (dpppe) is an organophosphorus compound widely utilized as a bidentate phosphine (B1218219) ligand in coordination chemistry and homogeneous catalysis. Its molecular structure, featuring two diphenylphosphino groups linked by a flexible five-carbon chain, allows it to form stable chelate complexes with various transition metals. This property makes it a valuable ligand in a range of catalytic reactions, most notably in carbon-carbon bond formation processes such as Suzuki-Miyaura and Heck cross-coupling reactions. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in a key catalytic cycle.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. The following tables summarize the key quantitative data available for this compound.
| Identifier | Value | Source |
| CAS Number | 27721-02-4 | [1] |
| Molecular Formula | C₂₉H₃₀P₂ | [1] |
| Molecular Weight | 440.50 g/mol | [2] |
| IUPAC Name | 5-(diphenylphosphanyl)pentyl(diphenyl)phosphane | [1] |
Table 1: General Identification Properties of this compound
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 43-47 °C | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| Solubility | Soluble in N,N-dimethylformamide | [3] |
| Vapor Pressure | 1.04 x 10⁻¹¹ mmHg at 25°C (Predicted) |
Table 2: Physicochemical Properties of this compound
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a dihaloalkane with a diphenylphosphide source. The following protocol is a representative example:
Materials:
-
Lithium metal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line and glassware for air-sensitive techniques
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of lithium diphenylphosphide (LiPPh₂) is prepared by reacting diphenylphosphine with lithium metal in anhydrous THF.
-
To this solution, 1,5-dibromopentane is added dropwise at a controlled temperature.
-
The reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction.
-
Upon completion, the reaction is quenched by the careful addition of degassed water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield pure this compound as a white solid.
Determination of Physical Properties
Melting Point Determination (Capillary Method):
-
A small amount of the dried, powdered sample is packed into a capillary tube sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Density Determination (Gas Pycnometry for Air-Sensitive Solids):
Due to the air-sensitive nature of many phosphine ligands, gas pycnometry using an inert gas like helium is a suitable method for determining the density of solid this compound.
-
A calibrated sample chamber of known volume is purged with an inert gas.
-
A weighed sample of this compound is placed in the sample chamber.
-
The chamber is sealed and pressurized with the inert gas to a specific pressure.
-
The gas is then allowed to expand into a second empty chamber of known volume.
-
The pressure drop is measured, and from this, the volume of the solid sample can be calculated using the gas law.
-
The density is then calculated by dividing the mass of the sample by its measured volume.
Refractive Index Determination (Abbe Refractometer for Low-Melting Solids):
For a solid with a relatively low melting point like this compound, the refractive index can be measured in its molten state using an Abbe refractometer.
-
The prisms of the Abbe refractometer are heated to a temperature just above the melting point of the sample.
-
A small amount of the solid is placed on the lower prism and allowed to melt, forming a thin liquid film between the two prisms.
-
A light source is directed through the prisms, and the telescope is adjusted until the light and dark fields are separated by a sharp line.
-
The position of this line on the calibrated scale gives the refractive index of the molten sample at the specific temperature and wavelength of the light source.
Role in Catalysis: The Suzuki-Miyaura Cross-Coupling Cycle
This compound is a highly effective ligand for palladium-catalyzed cross-coupling reactions. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, where "Pd-dpppe" represents the active catalyst complex.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is considered hazardous.[4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[4] Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.[4]
Conclusion
This compound is a versatile and valuable ligand in the field of organometallic chemistry and catalysis. Its well-defined physical properties, coupled with its efficacy in promoting important chemical transformations, make it a staple for researchers in both academic and industrial settings. The experimental protocols and the illustrated catalytic cycle provided in this guide offer a foundational understanding for the safe and effective use of this important chemical compound. Further research to experimentally determine and report on properties such as boiling point, density, and refractive index would be a valuable addition to the chemical literature.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1,5-Bis(diphenylphosphino)pentane
This technical guide provides a comprehensive overview of this compound (dpppe), a versatile bidentate phosphine (B1218219) ligand. It covers its chemical identifiers, physical and spectral properties, detailed experimental protocols for its synthesis, and its application in catalysis, particularly in the context of palladium-catalyzed cross-coupling reactions.
Chemical Identifiers and Physical Properties
This compound is a well-characterized organophosphorus compound widely utilized in coordination chemistry and catalysis. Its key identifiers and physical properties are summarized below.
| Identifier Type | Value |
| CAS Number | 27721-02-4[1][2] |
| Molecular Formula | C₂₉H₃₀P₂[1][2] |
| Molecular Weight | 440.51 g/mol [2] |
| IUPAC Name | 5-diphenylphosphanylpentyl(diphenyl)phosphane[2] |
| Synonyms | dpppe, Pentamethylenebis(diphenylphosphine) |
| InChI | InChI=1S/C29H30P2/c1-6-16-26(17-7-1)30(27-18-8-2-9-19-27)24-14-5-15-25-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23H,5,14-15,24-25H2[2] |
| InChIKey | MZFPAWGWFDGCHP-UHFFFAOYSA-N[2] |
| Canonical SMILES | C(CCP(C1=CC=CC=C1)C1=CC=CC=C1)CCP(C2=CC=CC=C2)C2=CC=CC=C2[1] |
| PubChem CID | 2733414[2] |
| MDL Number | MFCD00003052 |
Physical Properties:
| Property | Value |
| Appearance | White to light yellow powder or crystals[1] |
| Melting Point | 43-47 °C |
| Solubility | Soluble in N,N-dimethylformamide. |
| Purity | ≥ 97% |
Spectroscopic Data
The structural integrity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃ | Multiplets in the regions of 7.2-7.5 (aromatic protons) and 1.4-2.0 (aliphatic protons)[3][4][5] |
| ¹³C NMR | CDCl₃ | Signals corresponding to aromatic and aliphatic carbons.[5] |
| ³¹P NMR | CDCl₃ | A singlet typically observed around -16 to -17 ppm.[6] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of lithium diphenylphosphide with 1,5-dibromopentane (B145557).[1] A detailed experimental protocol adapted from a patented synthesis of related bis(diphenylphosphino)alkanes is provided below.[7]
Experimental Protocol: Synthesis of this compound [7]
-
Materials:
-
Triphenylphosphine (B44618) (0.4 mol)
-
Lithium hydride (0.4 mol)
-
1,5-Dibromopentane (0.36 mol)
-
Anhydrous Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid
-
Methanol
-
Chloroform
-
-
Procedure:
-
To a dry reactor under an argon atmosphere, add triphenylphosphine (104.9 g, 0.4 mol) and 200 mL of anhydrous THF.
-
Cool the mixture in a water bath and add a solution of lithium hydride (3.18 g, 0.4 mol) in 200 mL of THF dropwise.
-
Stir the resulting mixture at room temperature overnight. The reaction progress can be monitored by HPLC to confirm the consumption of triphenylphosphine.
-
Once the formation of lithium diphenylphosphide is complete, add 1,5-dibromopentane (82.8 g, 0.36 mol) dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and remove the THF under reduced pressure to obtain a viscous solid.
-
Wash the solid sequentially with dilute hydrochloric acid, water, and methanol.
-
Recrystallize the crude product from a chloroform/methanol mixed solvent system to yield this compound as an off-white solid.
-
Dry the final product under vacuum. (Expected yield: ~90%).
-
Synthesis Workflow Diagram:
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
This compound is a highly effective bidentate ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The two phosphine groups chelate to the palladium center, forming a stable complex that facilitates the catalytic cycle. This chelation enhances the stability and activity of the catalyst. The flexibility of the pentyl chain allows for a suitable bite angle for the catalytic process.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide and an Arylboronic Acid
This protocol is a representative example adapted from standard Suzuki-Miyaura coupling procedures using similar bidentate phosphine ligands.
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
This compound (0.024 mmol, 2.4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, pre-form the catalyst by dissolving palladium(II) chloride (3.5 mg, 0.02 mmol) and this compound (10.6 mg, 0.024 mmol) in 1 mL of dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining 1,4-dioxane (4 mL) and water (1 mL) to the reaction mixture.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the mixture to room temperature and add 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
-
Catalytic Cycle Diagram:
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin. Personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C29H30P2 | CID 2733414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(27721-02-4) 1H NMR spectrum [chemicalbook.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. web.uvic.ca [web.uvic.ca]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. CN102633836A - Method for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]
Solubility Profile of 1,5-Bis(diphenylphosphino)pentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis(diphenylphosphino)pentane (dpppe) is a bidentate phosphine (B1218219) ligand pivotal in various catalytic processes, including cross-coupling reactions essential for organic synthesis and pharmaceutical development. A thorough understanding of its solubility in common organic solvents is critical for its effective application in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a detailed experimental protocol for its solubility determination, and presents a logical workflow for this procedure.
While specific quantitative solubility data for this compound is not extensively available in published literature, this guide compiles existing qualitative information and provides comparative data for structurally related compounds to offer valuable insights.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₀P₂ | [1] |
| Molecular Weight | 440.50 g/mol | |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 43-47 °C | [3] |
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound in a range of common laboratory solvents remains limited in publicly accessible databases and literature. However, qualitative descriptions consistently indicate its solubility in polar aprotic solvents.
Qualitative Solubility:
For a structurally analogous organophosphorus compound, diphenyl-1-pyrenylphosphine (B35221) (DPPP), the following quantitative solubility data has been reported and may serve as a useful, albeit approximate, reference:
| Solvent | Approximate Solubility (mg/mL) |
| Methylene Chloride | ~1 |
| Dimethylformamide (DMF) | ~10 |
Note: This data is for Diphenyl-1-pyrenylphosphine (CAS 110231-30-6) and should be used as an estimation only for this compound.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is designed for accuracy and reproducibility, taking into account the air-sensitive nature of many phosphine ligands.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (anhydrous, high purity)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flasks, volumetric flasks, syringes)
-
Analytical balance (± 0.1 mg)
-
Constant temperature bath or shaker
-
Syringe filters (PTFE, 0.2 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere (glovebox or Schlenk line), add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibrate the mixture at a constant temperature using a temperature-controlled shaker or bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a gas-tight syringe.
-
Immediately filter the solution through a 0.2 µm syringe filter to remove any undissolved microparticles. This step should be performed rapidly to minimize temperature fluctuations.
-
-
Sample Dilution:
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Signaling Pathways
This compound is a synthetic ligand primarily employed in organometallic chemistry and catalysis. As such, it is not known to be directly involved in biological signaling pathways. Its significance in the context of drug development lies in its role as a facilitator of chemical reactions used to synthesize complex organic molecules that may have therapeutic applications.
References
Commercial Availability and Technical Guide for 1,2-Bis(diphenylphosphino)propane (DPPPE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and key applications of the chiral ligand 1,2-Bis(diphenylphosphino)propane (DPPPE). DPPPE is a crucial organophosphorus compound utilized as a bidentate phosphine (B1218219) ligand in asymmetric catalysis and various other areas of chemical synthesis, including drug development. This document details commercially available forms of its enantiomers, (R,R)-DPPPE and (S,S)-DPPPE, and presents a survey of its applications with a focus on experimental methodologies and reaction mechanisms.
Commercial Availability and Suppliers
The enantiomers of DPPPE, (R)-(+)-1,2-Bis(diphenylphosphino)propane ((R)-PROPHOS) and its (S)- counterpart, are available from several fine chemical suppliers. The commercial availability of the (R,R)-enantiomer is more readily documented in supplier catalogs.
Table 1: Commercial Suppliers and Specifications of (R,R)-DPPPE
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | (R)-(+)-1,2-Bis(diphenylphosphino)propane | 67884-32-6 | 98% | 250 mg, 1 g |
| Strem Chemicals | R-(+)-1,2-Bis(diphenylphosphino)propane, 99% (R)-PROPHOS | 67884-32-6 | 99% | Inquire for quantities[1] |
Table 2: Physical and Chemical Properties of (R,R)-DPPPE
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₆P₂ | |
| Molecular Weight | 412.44 g/mol | |
| Melting Point | 71-73 °C (lit.) | |
| Optical Activity | [α]20/D +184°, c = 1 in acetone | |
| Appearance | Solid |
Information regarding the commercial availability of the (S,S)-enantiomer is less prevalent in readily accessible catalogs. Researchers interested in this enantiomer may need to inquire with custom synthesis service providers or the suppliers listed above.
Applications in Asymmetric Catalysis
DPPPE is a well-established ligand in transition metal-catalyzed reactions, particularly in asymmetric hydrogenation. Its C2-symmetric chiral backbone allows for the creation of a chiral environment around the metal center, leading to high enantioselectivity in the reduction of prochiral substrates.
Asymmetric Hydrogenation of Alkenes
Rhodium complexes of chiral phosphine ligands like DPPPE are highly effective for the asymmetric hydrogenation of various alkenes, a key transformation in the synthesis of chiral drugs and drug intermediates.[2][3] The general mechanism involves the coordination of the olefin to the chiral rhodium-DPPPE complex, followed by the stereoselective addition of hydrogen.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
A typical experimental setup involves the following steps:
-
Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), a rhodium precursor, such as [Rh(COD)₂]BF₄, is dissolved in a degassed solvent (e.g., methanol, dichloromethane). To this solution, a stoichiometric amount of the chiral DPPPE ligand is added. The mixture is stirred at room temperature to allow for the formation of the active catalyst complex.
-
Reaction Setup: The substrate to be hydrogenated is dissolved in the same or a compatible solvent in a high-pressure reactor.
-
Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is then sealed, purged with hydrogen gas, and pressurized to the desired hydrogen pressure.
-
Reaction Monitoring and Work-up: The reaction is stirred at a specific temperature until completion, which is monitored by techniques like TLC or GC/HPLC. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The product is then purified using column chromatography or crystallization.
The efficiency and enantioselectivity of the hydrogenation are influenced by factors such as the solvent, temperature, hydrogen pressure, and the specific structure of the substrate.
Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation
Role in Drug Development and Pharmaceutical Synthesis
DPPPE and its derivatives play a significant role in pharmaceutical synthesis beyond asymmetric hydrogenation. They are employed as ligands in various cross-coupling reactions, which are fundamental for constructing the complex carbon skeletons of many active pharmaceutical ingredients (APIs).[4] For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions often utilize phosphine ligands to enhance catalyst stability and reactivity.[4]
Furthermore, DPPPE has been investigated for its potential in drug delivery systems. Its amphiphilic nature, when appropriately functionalized, allows for the formation of micelles that can encapsulate therapeutic agents. For example, doxorubicin-loaded nanomedicines have been prepared using β-cyclodextrin-DPPE conjugates, demonstrating pH-controlled drug release and effective inhibition of tumor growth.[5]
Experimental Workflow: Preparation of DPPPE-based Nanomedicine
Conclusion
DPPPE, particularly its chiral enantiomers, remains a valuable tool for researchers and professionals in drug development and chemical synthesis. Its commercial availability, coupled with its proven efficacy in asymmetric catalysis and emerging applications in drug delivery, underscores its importance. This guide provides a foundational understanding of its procurement and a glimpse into its practical application, serving as a resource for leveraging DPPPE in the pursuit of novel chemical entities and therapeutic agents.
References
- 1. strem.com [strem.com]
- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. nbinno.com [nbinno.com]
- 5. Preparation of β-CD-DPPE-Dox Nanomedicine and Its' Application as the Anticancer and Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1,5-Bis(diphenylphosphino)pentane: Handling, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and application of 1,5-Bis(diphenylphosphino)pentane (dpppe). The following sections detail its chemical and physical properties, safety protocols, and a specific experimental methodology for its use in a palladium-catalyzed carbonylative cyclization reaction.
Core Properties and Specifications
This compound is a widely utilized bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis, particularly in cross-coupling reactions. Its molecular structure features two diphenylphosphino groups linked by a flexible five-carbon chain, which allows it to form stable complexes with various transition metals.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₃₀P₂ |
| Molecular Weight | 440.50 g/mol |
| CAS Number | 27721-02-4 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 43-47 °C (lit.)[1][2] |
| Boiling Point | Not available |
| Solubility | Soluble in N,N-dimethyl formamide.[1][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup[2][4] |
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[5][6] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][5][6][7]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder.[2][4]
-
Skin and Body Protection: A lab coat and appropriate footwear.
Storage and Incompatibility
To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 4°C under a nitrogen atmosphere and protected from light.[3] It is incompatible with strong oxidizing agents.[5] Care should be taken to avoid exposure to undeoxygenated solvents, as this can lead to the oxidation of the phosphine to its oxide.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed carbonylative cycloisomerization of gamma-propynyl-1,3-diketones: a concise route to polysubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and aryl iodides to access N-acyl indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bidentate Phosphine Ligands for Researchers, Scientists, and Drug Development Professionals
Introduction: Bidentate phosphine (B1218219) ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis. These organophosphorus compounds, characterized by two phosphine donor groups linked by a backbone, form stable chelate complexes with transition metals.[1] This chelation effect significantly influences the steric and electronic environment of the metal center, thereby dictating the activity, selectivity, and efficiency of a wide array of catalytic transformations.[2][3] Their remarkable tunability, achieved through modification of both the phosphorus substituents and the backbone, has made them indispensable tools in academic research and industrial processes, particularly in the synthesis of fine chemicals and pharmaceuticals.[4][5]
Core Concepts: Structure and Properties
The utility of bidentate phosphine ligands stems from their well-defined structural and electronic properties. Two key parameters are often used to describe and compare these ligands: the bite angle and electronic parameters.
Bite Angle: The bite angle (β) is the P-M-P angle formed when the ligand chelates to a metal center.[2] This angle is largely determined by the length and rigidity of the ligand's backbone.[6] The "natural bite angle" (βn) is a calculated value that represents the preferred coordination angle based on the ligand's conformational preferences, independent of the metal's coordination geometry.[2][7] The bite angle plays a crucial role in determining the geometry of the metal complex and, consequently, the regioselectivity and enantioselectivity of catalytic reactions.[2][7] For instance, in reactions like hydroformylation, ligands with wider bite angles can preferentially occupy equatorial positions in trigonal bipyramidal intermediates, leading to higher selectivity for the linear aldehyde product.[7][8]
Electronic Properties: The electronic nature of a bidentate phosphine ligand, specifically its σ-donating and π-accepting capabilities, is primarily influenced by the substituents on the phosphorus atoms.[9] The Tolman Electronic Parameter (TEP), determined from the CO stretching frequency in nickel carbonyl complexes, is a widely used metric to quantify the electron-donating ability of phosphine ligands.[9][10] More electron-donating ligands generally increase the electron density at the metal center, which can enhance the rate of oxidative addition in catalytic cycles.[9]
The following table summarizes the natural bite angles and Tolman electronic parameters for several common bidentate phosphine ligands.
| Ligand | Abbreviation | Natural Bite Angle (βn) [°] | Tolman Electronic Parameter (ν(CO) cm⁻¹) |
| 1,2-Bis(diphenylphosphino)methane | dppm | 73 | 2066.9 |
| 1,2-Bis(diphenylphosphino)ethane | dppe | 85 | 2068.8 |
| 1,3-Bis(diphenylphosphino)propane | dppp (B1165662) | 91 | 2070.1 |
| 1,4-Bis(diphenylphosphino)butane | dppb | 94 | 2070.8 |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | 99 | 2065.7 |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | 93 | - |
| Xantphos | Xantphos | 108 | 2062.5 |
Note: Tolman electronic parameters for bidentate ligands are often estimated or measured using analogous systems, as the standard Ni(CO)3L method is designed for monodentate ligands.[11]
Synthesis of Key Bidentate Phosphine Ligands
The synthesis of bidentate phosphine ligands typically involves the reaction of an alkali metal phosphide (B1233454) with a dihaloalkane or a related electrophile.[1] Below are detailed experimental protocols for the synthesis of three widely used bidentate phosphine ligands: dppe, dppp, and BINAP.
Experimental Protocol: Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe)
This protocol is based on the reaction of sodium diphenylphosphide with 1,2-dichloroethane (B1671644).
Materials:
-
Sodium metal
-
Liquid ammonia (B1221849)
-
1,2-Dichloroethane
-
Anhydrous diethyl ether
-
Degassed water
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Sodium Diphenylphosphide: In a three-necked flask equipped with a mechanical stirrer, a cold finger condenser, and a gas inlet, add freshly cut sodium metal to condensed, dry liquid ammonia at -78 °C.
-
Slowly add a solution of triphenylphosphine in anhydrous diethyl ether to the sodium-ammonia solution. The reaction mixture will turn a deep red or orange color, indicating the formation of sodium diphenylphosphide.
-
Reaction with 1,2-Dichloroethane: To the freshly prepared sodium diphenylphosphide solution, slowly add a solution of 1,2-dichloroethane in anhydrous diethyl ether. The reaction is exothermic and should be maintained at low temperature.
-
After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature, allowing the ammonia to evaporate.
-
Work-up and Isolation: Quench the reaction by the careful addition of degassed water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from hot ethanol (B145695) or a mixture of toluene (B28343) and ethanol to obtain dppe as a white crystalline solid.
Experimental Protocol: Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp)
This protocol involves the reaction of lithium diphenylphosphide with 1,3-dibromopropane (B121459).
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
1,3-Dibromopropane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Degassed water
-
Anhydrous sodium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
Generation of Lithium Diphenylphosphide: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diphenylphosphine (2.0 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath and slowly add n-butyllithium (2.0 equivalents) dropwise. A deep reddish-orange color will develop, indicating the formation of lithium diphenylphosphide (Ph₂PLi).
-
Stir the solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Reaction with 1,3-Dibromopropane: Cool the reaction mixture back to 0 °C and slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Isolation: Carefully quench the reaction with degassed water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol or methanol (B129727) to afford dppp as a white crystalline solid.
Experimental Protocol: Synthesis of (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
This synthesis involves the phosphination of the ditriflate of (R)-(+)-1,1'-bi-2-naphthol.[9]
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol
-
Triflic anhydride (B1165640)
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe)
-
Diphenylphosphine
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous dimethylformamide (DMF)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Ditriflate: In a flask under a nitrogen atmosphere, dissolve (R)-(+)-1,1'-bi-2-naphthol in dry methylene (B1212753) chloride and cool to 5-10 °C.[9]
-
Add dry pyridine followed by triflic anhydride and stir the solution at room temperature overnight.[9]
-
Work up the reaction by adding hexane (B92381) and filtering through a pad of silica (B1680970) gel. Concentrate the filtrate under vacuum to obtain the ditriflate as a white solid.[9]
-
Phosphination: In a separate flask under nitrogen, charge NiCl₂dppe and add anhydrous DMF, followed by diphenylphosphine. Heat the resulting dark red solution to 100 °C for 30 minutes.[9]
-
Add a solution of the chiral ditriflate and DABCO in anhydrous DMF to the catalyst mixture.[9]
-
Add additional portions of diphenylphosphine over several hours while maintaining the temperature at 100 °C until the ditriflate is consumed (monitored by TLC or HPLC).[9]
-
Work-up and Isolation: Cool the dark brown solution to -15 to -20 °C and stir for 2 hours.[9]
-
Filter the resulting precipitate, wash with cold methanol, and dry under vacuum to yield (R)-BINAP as a white to off-white crystalline solid.[9]
Applications in Catalysis and Drug Development
Bidentate phosphine ligands are integral to a multitude of catalytic reactions, many of which are pivotal in the synthesis of pharmaceuticals and other complex organic molecules.
Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between organoboron compounds and organic halides. Bidentate phosphine ligands, particularly bulky and electron-rich ones, are crucial for achieving high yields and turnover numbers, especially with challenging substrates like aryl chlorides.[4]
-
Buchwald-Hartwig Amination: This powerful method for constructing carbon-nitrogen bonds is heavily reliant on bidentate phosphine ligands. Ligands like BINAP and dppf were instrumental in expanding the scope of this reaction to include a wider range of amines and aryl halides. The bidentate nature of these ligands is believed to prevent the formation of inactive palladium dimers and accelerate the catalytic cycle.
Hydrogenation: Chiral bidentate phosphine ligands, with BINAP being a prime example, are extensively used in asymmetric hydrogenation reactions to produce enantiomerically pure compounds, a critical step in the synthesis of many chiral drugs.
Hydroformylation: The regioselectivity of hydroformylation, which adds a formyl group and a hydrogen atom across a carbon-carbon double bond, can be effectively controlled by the bite angle of the bidentate phosphine ligand.[7] Ligands with wide bite angles, such as Xantphos, favor the formation of linear aldehydes, which are often the desired products in industrial applications.[7]
Role in Drug Development: The impact of bidentate phosphine ligands on drug development is primarily through their enabling role in the efficient and selective synthesis of complex molecular architectures. Many active pharmaceutical ingredients (APIs) contain biaryl or arylamine moieties, which are readily synthesized using palladium-catalyzed cross-coupling reactions employing these ligands. The ability to construct these bonds under mild conditions and with high functional group tolerance is a significant advantage in multistep syntheses of drug candidates.
Visualizations
Logical Diagram: Classification of Phosphine Ligands
This diagram illustrates the classification of phosphine ligands based on their denticity.
Caption: Classification of phosphine ligands.
Experimental Workflow: Synthesis and Characterization of Bidentate Phosphine Ligands
This workflow outlines the general steps involved in the synthesis and characterization of a bidentate phosphine ligand.
Caption: General workflow for ligand synthesis.
Signaling Pathway: Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction
This diagram illustrates a simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the role of a bidentate phosphine ligand (P^P).
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion
Bidentate phosphine ligands are a versatile and powerful class of molecules that have revolutionized the field of homogeneous catalysis. Their tunable steric and electronic properties allow for precise control over the reactivity and selectivity of a wide range of chemical transformations. This has had a profound impact on the synthesis of complex organic molecules, including many essential pharmaceuticals. A thorough understanding of the structure-property-activity relationships of these ligands is crucial for the continued development of more efficient and selective catalytic systems for academic and industrial applications.
References
- 1. Bite angle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bite_angle [chemeurope.com]
- 6. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters | Semantic Scholar [semanticscholar.org]
- 10. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - Repository of the Academy's Library [real.mtak.hu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methodological & Application
The Strategic Application of 1,5-Bis(diphenylphosphino)pentane in Suzuki-Miyaura Coupling: A Guide for Researchers
Authoritative guidance for researchers, scientists, and drug development professionals on the effective utilization of 1,5-Bis(diphenylphosphino)pentane (dppf) in Suzuki-Miyaura cross-coupling reactions. This document provides detailed application notes, comprehensive experimental protocols, and a summary of performance data to facilitate the synthesis of complex biaryl compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of phosphine (B1218219) ligand is critical to the success of this palladium-catalyzed transformation, influencing catalyst stability, activity, and substrate scope. This compound (dppf) has emerged as a highly effective and versatile ligand for a wide range of Suzuki-Miyaura coupling reactions. Its unique structural features, particularly its large "bite angle," contribute to its efficacy in promoting the desired catalytic cycle and minimizing unwanted side reactions.
This application note details the advantages of using dppf, provides a selection of detailed experimental protocols, and presents a compilation of reaction data to guide researchers in its successful implementation.
Advantages of this compound (dppf) in Suzuki-Miyaura Coupling
The efficacy of dppf in Suzuki-Miyaura coupling can be attributed to several key properties:
-
Large Bite Angle: The pentyl backbone of dppf enforces a wide P-Pd-P bond angle (bite angle). This geometric constraint is believed to promote the reductive elimination step of the catalytic cycle, which is the final, product-forming step. A faster reductive elimination rate can outcompete side reactions such as β-hydride elimination, leading to higher product yields and purity.
-
Enhanced Catalyst Stability: The bidentate nature of dppf leads to the formation of a stable chelate complex with the palladium center. This increased stability prevents catalyst decomposition at the elevated temperatures often required for the coupling of less reactive substrates, such as aryl chlorides.
-
Broad Substrate Scope: The use of dppf-ligated palladium catalysts allows for the successful coupling of a wide variety of aryl and heteroaryl halides (including chlorides, bromides, and iodides) with a diverse range of aryl- and vinylboronic acids and their derivatives. This versatility makes it a valuable tool for the synthesis of complex molecular architectures.
Data Presentation: Performance of PdCl₂(dppf) in Suzuki-Miyaura Coupling
The following tables summarize the performance of the [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane (B109758) adduct (PdCl₂(dppf)·CH₂Cl₂) catalyst system in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.
Table 1: Coupling of Various Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | Biphenyl | 95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |
| 3 | 4-Bromoanisole | 4-Methoxybiphenyl | 98 |
| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 85 |
| 5 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |
| 6 | 2-Bromopyridine | 2-Phenylpyridine | 78 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), PdCl₂(dppf)·CH₂Cl₂ (2 mol%), in 1,4-dioxane (B91453)/H₂O (4:1), 100 °C, 8-12 h.
Table 2: Coupling of Various Aryl Halides with 4-Methoxyphenylboronic Acid
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4,4'-Dimethoxybiphenyl | 96 |
| 2 | 4-Bromoanisole | 4,4'-Dimethoxybiphenyl | 98 |
| 3 | 4-Chloroanisole | 4,4'-Dimethoxybiphenyl | 75 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluoro-4'-methoxybiphenyl | 91 |
| 5 | 3-Bromopyridine | 3-(4-Methoxyphenyl)pyridine | 82 |
Reaction Conditions: Aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), PdCl₂(dppf)·CH₂Cl₂ (3 mol%), in DMF, 120 °C, 12 h.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid using PdCl₂(dppf)·CH₂Cl₂ as the catalyst.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (PdCl₂(dppf)·CH₂Cl₂) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Round-bottom flask or reaction vial
-
Magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Attach a condenser to the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biaryl product.
Protocol for the Coupling of a More Challenging Aryl Chloride
This protocol is adapted for the coupling of less reactive aryl chlorides, often requiring higher temperatures and a stronger base.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (PdCl₂(dppf)·CH₂Cl₂) (0.03 mmol, 3 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol), and potassium phosphate (3.0 mmol) to a dry Schlenk tube or sealed reaction vessel containing a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions with aryl chlorides may require longer reaction times (12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure biaryl product.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction using this compound (dppf).
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling highlighting the role of dppf.
Application Notes and Protocols for DPPE as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-Bis(diphenylphosphino)ethane (DPPE) as a versatile bidentate phosphine (B1218219) ligand in various palladium-catalyzed cross-coupling reactions. DPPE is a widely utilized ligand in organic synthesis due to its ability to form stable chelate complexes with palladium, which can enhance catalytic activity and selectivity in a range of C-C and C-N bond-forming reactions. This document offers detailed experimental protocols and quantitative data for key applications of DPPE in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Overview of DPPE as a Ligand
1,2-Bis(diphenylphosphino)ethane (DPPE) is a chelating diphosphine ligand that coordinates to palladium through its two phosphorus atoms, forming a stable five-membered ring. This chelation effect often leads to more robust and active catalysts compared to those with monodentate phosphine ligands. The use of DPPE can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle, thereby affecting the overall efficiency of the cross-coupling reaction.
Key Properties of DPPE:
-
Structure: Ph₂P(CH₂)₂PPh₂
-
Molar Mass: 398.44 g/mol
-
Appearance: White to off-white crystalline powder
-
Coordination: Forms stable five-membered chelate rings with palladium.
Palladium-DPPE Catalyst Systems
Palladium-DPPE catalysts can be prepared in situ by mixing a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), with DPPE. Alternatively, a pre-formed complex, [Pd(dppe)Cl₂], can be used directly. The choice of palladium source and the Pd:DPPE ratio can influence catalyst activity and should be optimized for specific applications.
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound. The DPPE ligand can be effectively employed in these reactions to promote high yields of the desired biaryl products.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Iodoanisole | 4-Methoxyphenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | DMF | 110 | 8 | 95 |
| 4 | 2-Bromopyridine | 3-Thienylboronic acid | Cs₂CO₃ | THF/H₂O | 80 | 18 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and DPPE (2.2 mol%).
-
Reaction Setup: To the flask, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 v/v, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Application 2: Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. DPPE can serve as an effective ligand in palladium-catalyzed Heck reactions, often leading to high yields and stereoselectivity.
Quantitative Data for Heck Reaction
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Et₃N | DMF | 100 | 12 | 94 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | DMA | 120 | 24 | 89 |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | K₂CO₃ | Toluene | 110 | 18 | 91 |
| 4 | 3-Bromopyridine | Styrene | Et₃N | Acetonitrile | 80 | 16 | 85 |
Experimental Protocol: General Procedure for Heck Reaction
-
Catalyst System: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1.5 mol%) and DPPE (1.65 mol%).
-
Reaction Setup: Add the aryl halide (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir until the starting material is consumed.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Application 3: Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The use of a palladium-DPPE catalyst, often in conjunction with a copper(I) co-catalyst, facilitates the formation of C(sp)-C(sp²) bonds.
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Et₃N | THF | 60 | 6 | 96 |
| 2 | 1-Bromo-4-methoxybenzene | 1-Hexyne | Diisopropylamine | DMF | 80 | 12 | 88 |
| 3 | 4-Iodotoluene | Trimethylsilylacetylene | Et₃N | Toluene | 70 | 8 | 92 |
| 4 | 2-Iodothiophene | Phenylacetylene | Piperidine | Acetonitrile | 65 | 10 | 90 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., [Pd(dppe)Cl₂], 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.). Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Application 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide or triflate with an amine. Bidentate phosphine ligands like DPPE have been shown to be effective in promoting these transformations.[1]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 91 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 3 | 4-Chloroanisole | n-Hexylamine | LiHMDS | Toluene | 100 | 20 | 88 |
| 4 | 2-Bromonaphthalene | Diethylamine | Cs₂CO₃ | Xylene | 120 | 16 | 90 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and DPPE (2.2 mol%) to a dry Schlenk tube. Add anhydrous, deoxygenated solvent (e.g., toluene, 2 mL) and stir for 10 minutes.
-
Reaction Setup: In a separate Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add the pre-formed catalyst solution to the tube containing the aryl halide and base. Then, add the amine (1.2 mmol, 1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Workflow
Caption: Typical experimental workflow for a cross-coupling reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination with a Dpppe Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of aryl and heteroaryl amines from the corresponding halides or pseudohalides and a primary or secondary amine. The reaction is renowned for its broad substrate scope and tolerance of various functional groups, making it an invaluable tool in the pharmaceutical and materials science industries.
The efficiency and scope of the Buchwald-Hartwig amination are critically dependent on the choice of phosphine (B1218219) ligand complexed to the palladium catalyst. While a wide array of ligands has been developed, bidentate phosphine ligands have been shown to be effective in promoting the desired C-N bond formation. This document provides a detailed protocol for the Buchwald-Hartwig amination, with a focus on the use of 1,2-Bis(diphenylphosphino)ethane (dpppe) as the ligand. It should be noted that while dpppe is a commercially available bidentate phosphine ligand, its application in Buchwald-Hartwig amination is not as extensively documented as other ligands like DPPF or BINAP. Therefore, the provided protocol serves as a general guideline and may require optimization for specific substrates.
Catalytic Cycle and Role of the Ligand
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.
The dpppe ligand, as a bidentate phosphine, chelates to the palladium center. This chelation can influence the stability of the catalytic species and the kinetics of the oxidative addition and reductive elimination steps, thereby affecting the overall efficiency of the reaction.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for a Buchwald-Hartwig amination using a generic bidentate phosphine ligand like dpppe. These parameters should be considered as a starting point for optimization.
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used for its air stability. Pd₂(dba)₃ is a source of Pd(0). Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | 1,2-Bis(diphenylphosphino)ethane (dpppe) | The ligand to palladium ratio is typically 1:1 to 1.5:1 for bidentate ligands. |
| Aryl Halide | Aryl bromides, Aryl iodides, Aryl chlorides | The reactivity order is generally I > Br > Cl. Aryl chlorides may require more forcing conditions or more specialized catalyst systems. |
| Amine | Primary and secondary alkyl or aryl amines | The stoichiometry of the amine is typically 1.1 to 1.5 equivalents relative to the aryl halide. |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are generally preferred. The choice of base can significantly impact the reaction outcome and should be screened. NaOt-Bu is a common choice. |
| Solvent | Toluene (B28343), Dioxane, THF | Anhydrous, deoxygenated solvents are crucial for reproducible results. Toluene is a widely used solvent for this reaction. |
| Temperature | 80 - 120 °C | The optimal temperature will depend on the reactivity of the substrates and the stability of the catalyst. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by an appropriate analytical technique such as TLC, GC, or LC-MS. |
Experimental Protocols
The following is a general experimental protocol for the Buchwald-Hartwig amination of an aryl bromide with a primary amine using a Pd(OAc)₂/dpppe catalyst system. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials and Reagents:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,2-Bis(diphenylphosphino)ethane (dpppe)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube or a similar reaction vessel equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and dpppe (e.g., 0.022 mmol, 2.2 mol%).
-
Addition of Reagents: Add the aryl bromide (1.0 mmol) and the primary amine (1.2 mmol) to the Schlenk tube.
-
Solvent and Base Addition: Add anhydrous, deoxygenated toluene (e.g., 5 mL) to the reaction mixture. Finally, add the sodium tert-butoxide (1.4 mmol) to the stirred suspension.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols: The Use of 1,5-Bis(diphenylphosphino)pentane (DPPPE) in Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction widely employed in organic synthesis. The choice of ligand is paramount to the success of this transformation, influencing catalyst stability, activity, and selectivity. This document provides detailed application notes on the use of 1,5-bis(diphenylphosphino)pentane (DPPPE), a flexible bidentate phosphine (B1218219) ligand, in Heck coupling reactions. Included are the mechanistic underpinnings, quantitative data from representative reactions, detailed experimental protocols, and key considerations for reaction optimization.
Introduction
The Mizoroki-Heck reaction facilitates the coupling of unsaturated halides (or triflates) with alkenes, catalyzed by a palladium complex.[1] The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle. Bidentate phosphine ligands, such as this compound (DPPPE), are known to form stable chelate complexes with palladium. The flexible five-carbon backbone of DPPPE imparts a specific bite angle and conformational flexibility to the catalyst, which can influence reaction rates and selectivities. DPPPE has been utilized in various palladium-catalyzed cross-coupling reactions, demonstrating its utility as a versatile ligand.
The Heck Catalytic Cycle
The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve oxidative addition, alkene coordination and migratory insertion, β-hydride elimination, and reductive elimination to regenerate the active Pd(0) catalyst.
Figure 1: Simplified catalytic cycle of the Mizoroki-Heck reaction featuring a bidentate ligand like DPPPE.
Applications & Quantitative Data
The DPPPE ligand has been successfully employed in various Heck coupling reactions, including intermolecular and domino reaction sequences. The selection of the palladium precursor, base, solvent, and temperature are all critical parameters that must be optimized for specific substrates.
Table 1: Representative Heck Coupling Reactions Utilizing the Pd/DPPPE Catalytic System
| Entry | Aryl Halide | Alkene/Alkyne Partner | Pd Source (mol%) | DPPPE (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2-Iodoaniline (B362364) | Diphenylacetylene (B1204595) | Pd(OAc)₂ (5) | 10 | KOH | Dioxane | 100 | 12 | Substituted Indene (B144670) | 47 | [2][3] |
| 2 | Iodobenzene (B50100) | Styrene (B11656) | Pd(OAc)₂ (1) | 2 | Et₃N | DMF | 100 | 12 | trans-Stilbene | ~95 | Generic Protocol |
| 3 | 4-Bromoacetophenone | n-Butyl Acrylate | Pd₂(dba)₃ (1.5) | 3 | K₂CO₃ | Toluene | 110 | 18 | trans-Butyl 4-acetylcinnamate | ~90 | Generic Protocol |
Yields for entries 2 and 3 are based on typical high-yielding Heck reactions and serve as illustrative examples for the protocols below, as specific literature with comprehensive substrate tables for DPPPE was not identified in the search.
Experimental Protocols
The following protocols provide detailed methodologies for conducting Heck coupling reactions using a Pd/DPPPE catalyst system. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Protocol 1: Synthesis of trans-Stilbene from Iodobenzene and Styrene
This protocol describes a standard procedure for the coupling of an aryl iodide with an activated alkene.
Figure 2: Experimental workflow for the Pd/DPPPE-catalyzed synthesis of trans-Stilbene.
Materials:
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
This compound (DPPPE)
-
Iodobenzene
-
Styrene
-
Triethylamine (B128534) (Et₃N), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard inert atmosphere glassware (Schlenk flask, condenser)
-
Solvents for workup and chromatography (Diethyl ether, Hexanes, Ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and DPPPE (8.8 mg, 0.02 mmol, 2 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add 5 mL of anhydrous DMF via syringe.
-
Sequentially add triethylamine (0.21 mL, 1.5 mmol), iodobenzene (0.11 mL, 1.0 mmol), and styrene (0.14 mL, 1.2 mmol) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into 20 mL of water and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield trans-stilbene.
Protocol 2: Domino Heck Reaction of 2-Iodoaniline with Diphenylacetylene
This protocol is adapted from the literature for the synthesis of a substituted indene, showcasing a more complex application of the Pd/DPPPE system.[2][3]
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (DPPPE)
-
2-Iodoaniline derivative (e.g., N-(2-iodophenyl)pivalamide)
-
Diphenylacetylene
-
Potassium Hydroxide (KOH)
-
1,4-Dioxane (B91453), anhydrous
Procedure:
-
In a glovebox or under a stream of argon, add the 2-iodoaniline substrate (0.30 mmol), diphenylacetylene (0.36 mmol), Pd(OAc)₂ (0.015 mmol, 5 mol%), DPPPE (0.03 mmol, 10 mol%), and KOH (0.60 mmol) to a reaction vial.
-
Add 1.5 mL of anhydrous 1,4-dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated heating block at 100 °C and stir for 12 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography to afford the desired indene product.
Key Considerations and Troubleshooting
-
Ligand-to-Palladium Ratio: The optimal L:Pd ratio can vary. While a 2:1 ratio is common for bidentate ligands to ensure a monoligated active species, ratios from 1:1 to 2.5:1 may be required for specific transformations.
-
Solvent Choice: Polar aprotic solvents like DMF, DMA, and NMP are standard for Heck reactions as they help to dissolve the catalyst components and inorganic base.
-
Base Selection: The choice of base is critical. Organic bases like Et₃N are often suitable for reactive aryl iodides. For less reactive aryl bromides and chlorides, stronger inorganic bases such as K₂CO₃, Cs₂CO₃, or phosphates are typically necessary.
-
Reaction Temperature: Heck reactions generally require elevated temperatures, typically between 80-140 °C, to drive the catalytic cycle, particularly the oxidative addition step.
-
Substrate Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl. Electron-withdrawing groups on the aryl halide and the alkene generally accelerate the reaction.
Conclusion
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03510G [pubs.rsc.org]
Synthesis of Metal Complexes with 1,5-Bis(diphenylphosphino)pentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the versatile bidentate ligand, 1,5-Bis(diphenylphosphino)pentane (dppp). The information herein is intended to guide researchers in the preparation and characterization of palladium, platinum, rhodium, and copper complexes, with a focus on their applications in catalysis and potential relevance to drug development.
Introduction
This compound is a flexible chelating ligand that forms stable complexes with a variety of transition metals. The five-carbon chain separating the two diphenylphosphino groups allows for the formation of a stable seven-membered chelate ring, influencing the geometry and reactivity of the resulting metal complex. These complexes are widely employed as catalysts in various organic transformations, including cross-coupling reactions, and are also being investigated for their potential therapeutic applications.
Data Presentation
The following tables summarize key quantitative data for the synthesis of various metal complexes with this compound and related ligands.
Table 1: Synthesis of Palladium(II) Complexes
| Complex | Starting Materials | Solvent | Reaction Time | Yield (%) | 31P NMR (δ, ppm) | Reference |
| [Pd(dppp)Cl₂] | PdCl₂(NCCH₃)₂, dppp (B1165662) | CH₂Cl₂ | 1 h | >95 | 16.8 | Adapted from[1][2] |
| [Pd(Cp)(dppp)]BF₄ | [Pd(acac)(dppp)]BF₄, CpH, BF₃·OEt₂ | CH₂Cl₂ | 1 h | Not Reported | Not Reported | [1] |
Table 2: Synthesis of Platinum(II) Complexes
| Complex | Starting Materials | Solvent | Reaction Time | Yield (%) | 31P NMR (δ, ppm) | Reference |
| [Pt(dppp)Cl₂] | K₂PtCl₄, dppp | Ethanol (B145695)/Water | 48 h | ~65 | ~10 (with ¹J(Pt-P) ~3000 Hz) | Adapted from[3] |
Table 3: Synthesis of Rhodium(I) Complexes
| Complex | Starting Materials | Solvent | Reaction Time | Yield (%) | 31P NMR (δ, ppm) | Reference |
| [Rh(dppp)(COD)]BF₄ | [Rh(COD)₂]BF₄, dppp | CH₂Cl₂ | 30 min | >90 | ~20 (d, ¹J(Rh-P) ~150 Hz) | Adapted from[4][5] |
| [Rh(dppp)(CO)Cl] | [Rh(CO)₂(μ-Cl)]₂, dppp | CH₂Cl₂ | 1 h | >90 | ~30 (d, ¹J(Rh-P) ~120 Hz) | Adapted from[4] |
Table 4: Synthesis of Copper(I) Complexes
| Complex | Starting Materials | Solvent | Reaction Time | Yield (%) | 31P NMR (δ, ppm) | Reference |
| [Cu₂(μ-I)₂(dppp)₂] | CuI, dppp | CH₂Cl₂ | 1-12 h | High | Not Reported | [6] |
Experimental Protocols
Synthesis of [Pd(dppp)Cl₂]
Materials:
-
Dichlorobis(acetonitrile)palladium(II) [PdCl₂(NCCH₃)₂]
-
This compound (dppp)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a nitrogen-flushed Schlenk flask, dissolve dichlorobis(acetonitrile)palladium(II) (1.0 mmol) in anhydrous dichloromethane (20 mL).
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Slowly add the dppp solution to the palladium precursor solution with continuous stirring at room temperature.
-
Stir the reaction mixture for 1 hour at room temperature. A pale-yellow precipitate should form.
-
Reduce the solvent volume under vacuum to approximately 5 mL.
-
Add anhydrous diethyl ether (30 mL) to precipitate the product completely.
-
Filter the solid product, wash with diethyl ether (2 x 10 mL), and dry under vacuum.
Characterization:
-
31P{¹H} NMR (CDCl₃): δ ≈ 16.8 ppm (s).
Synthesis of [Pt(dppp)Cl₂]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
This compound (dppp)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) (1.0 mmol) in deionized water (20 mL) in a round-bottom flask.
-
Dissolve this compound (1.0 mmol) in warm ethanol (30 mL).
-
Add the dppp solution to the K₂PtCl₄ solution with vigorous stirring.
-
Reflux the mixture for 48 hours. A precipitate will form.
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.
-
Filter the solid product, wash with cold water, then with a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the product in a desiccator over P₂O₅.
Characterization:
-
31P{¹H} NMR (CDCl₃): δ ≈ 10 ppm (s, with platinum satellites, ¹J(Pt-P) ≈ 3000 Hz).
Synthesis of [Rh(dppp)(COD)]BF₄
Materials:
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (B81430) [[Rh(COD)₂]BF₄]
-
This compound (dppp)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Under a nitrogen atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 mmol) in anhydrous dichloromethane (15 mL).
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add the dppp solution to the rhodium precursor solution at room temperature with stirring.
-
Stir the mixture for 30 minutes. The color of the solution should change.
-
Add anhydrous diethyl ether (50 mL) to precipitate the orange-yellow product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
Characterization:
-
31P{¹H} NMR (CD₂Cl₂): δ ≈ 20 ppm (d, ¹J(Rh-P) ≈ 150 Hz).
Synthesis of [Cu₂(μ-I)₂(dppp)₂]
Materials:
-
Copper(I) iodide (CuI)
-
This compound (dppp)
-
Dichloromethane (CH₂Cl₂, degassed)
Procedure:
-
Degas 25 mL of dichloromethane by bubbling argon through it for 5 minutes.
-
Suspend copper(I) iodide (2.62 mmol) in the degassed dichloromethane under an argon atmosphere.
-
Add this compound (2.62 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for 1-12 hours. The reaction is complete when a clear solution is formed or a white precipitate appears.[6]
-
If a precipitate forms, filter the solid, wash with degassed diethyl ether, and dry under vacuum. If a clear solution is obtained, the product can be precipitated by the addition of a non-polar solvent like hexane.
Visualizations
Caption: General workflow for the synthesis and characterization of metal-dppp complexes.
References
- 1. CN101503428B - Method for preparing platinum complex - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Bis(diphenylphosphino)butane (1,5-cyclooctadiene)rhodium(I) tetrafluoroborate 98 79255-71-3 [sigmaaldrich.com]
- 6. Statistical Analysis of Copper(I) Iodide and Bis(Diphenylphosphino)alkane-Based Complexes and Coordination Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Activity of DPPPE-Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(diphenylphosphino)ethane (B154495) (DPPE), a chelating bidentate phosphine (B1218219) ligand, is a cornerstone in the field of homogeneous catalysis. Its ability to form stable complexes with a variety of transition metals, including palladium, rhodium, and ruthenium, has led to the development of highly efficient and selective catalysts for a wide range of organic transformations. The steric and electronic properties of the DPPPE ligand play a crucial role in influencing the reactivity and selectivity of the metal center. This document provides detailed application notes and experimental protocols for the use of DPPPE-metal complexes in several key catalytic reactions, including cross-coupling, hydrogenation, and transfer hydrogenation reactions.
I. Palladium-DPPPE Complexes in Cross-Coupling Reactions
Palladium-DPPPE complexes are versatile catalysts for the formation of carbon-carbon bonds through various cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls. The [PdCl₂(dppe)] complex is an effective catalyst for this transformation.
Quantitative Data:
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| 1 | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 95 | 1 | [1] |
| 2 | Bromobenzene | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 8 | 98 | 0.44 | [1] |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 24 | >95 | 0.1 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Catalyst Preparation: Prepare or purchase [PdCl₂(dppe)].
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent and Catalyst Addition: Add the solvent system (e.g., toluene/water 4:1, 5 mL) and the [PdCl₂(dppe)] catalyst (0.01 mmol, 1 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Heck Reaction
The Heck reaction is a method for the arylation of alkenes. DPPPE-ligated palladium catalysts can provide high yields and selectivity.
Quantitative Data:
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| 1 | Iodobenzene | Styrene | Na₂CO₃ | DMF | 130 | 3 | 91-96 | 2-5 | [2] |
| 2 | Iodobenzene | n-Butyl acrylate | Diisopropylethylamine | Water (micellar) | 70 | 48 | Good | 2 | [3] |
| 3 | Bromobenzene | Styrene | Na₂CO₃ | NMP | 150 | 3 | >95 | 2 | [2] |
Experimental Protocol: Heck Reaction
-
Reaction Setup: To a sealed tube, add the aryl halide (1.0 mmol), alkene (1.5 mmol), base (e.g., Na₂CO₃, 1.5 mmol), and [PdCl₂(dppe)] (0.02 mmol, 2 mol%).
-
Solvent Addition: Add the solvent (e.g., DMF, 5 mL).
-
Reaction: Seal the tube and heat the mixture at the specified temperature (e.g., 130 °C) for the required time.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the product by flash chromatography.
Catalytic Cycle: Heck Reaction
Caption: General catalytic cycle for the Heck reaction.
II. Rhodium-DPPPE Complexes in Hydrogenation Reactions
Rhodium complexes containing the DPPPE ligand are highly effective catalysts for the hydrogenation of various unsaturated substrates, including the asymmetric hydrogenation of prochiral olefins to produce chiral molecules.
A. Asymmetric Hydrogenation of Prochiral Alkenes
Cationic rhodium(I) complexes with DPPPE, such as [Rh(dppe)₂]Cl, are precursors for highly enantioselective hydrogenation catalysts.
Quantitative Data:
| Entry | Substrate | Catalyst | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh((S,S)-DIPAMP)(cod)]BF₄ | Methanol (B129727) | 3 atm | 25 | 1 | 100 | 95 (S) | [4] |
| 2 | Dehydro-α-amino acids | Rh-phosphite/phosphoramidite | Not specified | Not specified | Not specified | Not specified | - | up to 98 | [5] |
| 3 | Dimethyl itaconate | Rh-phosphite/phosphoramidite | Not specified | Not specified | Not specified | Not specified | - | - | [5] |
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: Prepare the chiral rhodium-diphosphine complex in situ or use a pre-formed catalyst. For example, dissolve [Rh(COD)Cl]₂ and the chiral diphosphine ligand in a degassed solvent like methanol.
-
Reaction Setup: In a high-pressure autoclave, place the prochiral alkene (e.g., methyl (Z)-α-acetamidocinnamate, 1.0 mmol) and the catalyst solution (e.g., 0.01 mmol, 1 mol%).
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3 atm) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure.
-
Analysis: Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC.
Mechanism of Enantioselection
Caption: Enantioselection in Rh-catalyzed asymmetric hydrogenation.
III. Ruthenium-DPPPE Complexes in Transfer Hydrogenation
Ruthenium-DPPPE complexes are efficient catalysts for transfer hydrogenation reactions, where hydrogen is transferred from a donor molecule (e.g., isopropanol) to a substrate, such as a ketone, to yield an alcohol.
Quantitative Data:
| Entry | Substrate | Catalyst | H-donor | Base | Temp (°C) | Time (h) | Conversion (%) | Ref. |
| 1 | Acetophenone | [RuCl₂(dppe)(bipy)] | i-PrOH | KOtBu | 82 | 1 | 99 | [6] |
| 2 | Cyclohexanone | [Ru(η⁶-p-cymene)(L)Cl₂] | i-PrOH | KOtBu | Reflux | 6 | 97 | [7] |
| 3 | Acetophenone | [(p-cymene)RuCl₂]₂ / 2,2′-bibenzimidazole | i-PrOH | Cs₂CO₃ | 130 | 12 | 95 | [8] |
Experimental Protocol: Transfer Hydrogenation of Ketones
-
Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 mmol) in the hydrogen donor solvent (e.g., isopropanol, 5 mL).
-
Catalyst and Base Addition: Add the ruthenium-DPPPE catalyst (e.g., [RuCl₂(dppe)(bipy)], 0.01 mmol, 1 mol%) and a base (e.g., KOtBu, 0.1 mmol).
-
Reaction: Heat the mixture to reflux under an inert atmosphere for the required time.
-
Work-up: Cool the reaction, quench with water, and extract the product with an organic solvent. Dry the organic layer and remove the solvent.
-
Purification: Purify the alcohol product by column chromatography.
Catalytic Cycle: Transfer Hydrogenation
Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.
IV. Synthesis of Key DPPPE-Metal Complexes
A. Synthesis of [PdCl₂(dppe)]
Protocol:
-
To a solution of palladium(II) chloride (PdCl₂, 1.0 mmol) in hot acetonitrile (B52724) (20 mL), add a solution of 1,2-bis(diphenylphosphino)ethane (dppe, 1.0 mmol) in hot toluene (20 mL).
-
Stir the resulting mixture at room temperature for 2 hours, during which a yellow precipitate will form.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford [PdCl₂(dppe)] as a yellow powder.
B. Synthesis of [Rh(dppe)₂]Cl
Protocol:
-
In a Schlenk flask under argon, suspend chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂) (0.5 mmol) in degassed methanol (15 mL).
-
Add a solution of DPPPE (2.0 mmol) in degassed methanol (10 mL) dropwise to the rhodium suspension.
-
Stir the mixture at room temperature for 1 hour. A yellow-orange precipitate will form.
-
Filter the solid, wash with cold methanol and diethyl ether, and dry under vacuum to yield [Rh(dppe)₂]Cl.
C. Synthesis of [RuCl₂(dppe)(p-cymene)]
Protocol:
-
Combine dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂) (0.5 mmol) and DPPPE (1.0 mmol) in a Schlenk flask under an inert atmosphere.
-
Add degassed dichloromethane (B109758) (20 mL) and stir the mixture at room temperature for 4 hours.
-
Reduce the solvent volume under vacuum and add hexane (B92381) to precipitate the product.
-
Filter the resulting solid, wash with hexane, and dry under vacuum to obtain [RuCl₂(dppe)(p-cymene)] as a solid.[9][10]
Conclusion
DPPPE-metal complexes are indispensable tools in modern organic synthesis. The protocols and data presented herein provide a practical guide for researchers in the application of these catalysts for a variety of important chemical transformations. The versatility and efficiency of these complexes, coupled with the potential for asymmetric catalysis, ensure their continued importance in both academic and industrial research, particularly in the field of drug development where the efficient and selective synthesis of complex molecules is paramount.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Rh-catalyzed asymmetric hydrogenation of prochiral olefins with a dynamic library of chiral TROPOS phosphorus ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. webofproceedings.org [webofproceedings.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,5-Bis(diphenylphosphino)pentane and the Landscape of Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Diphosphine Ligands in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral diphosphine ligands are a critical class of molecules that, when coordinated to a transition metal center, can create a chiral environment to effectively induce enantioselectivity in a wide range of chemical transformations. These reactions are pivotal for the synthesis of enantiomerically pure compounds.
While 1,5-bis(diphenylphosphino)pentane (dpppe) is a well-known bidentate phosphine (B1218219) ligand, it is inherently achiral due to its flexible pentyl backbone and lack of stereogenic centers. This conformational flexibility and absence of chirality make it generally unsuitable for inducing high enantioselectivity in asymmetric reactions. The flexible backbone allows for the formation of various coordination geometries, which does not create the well-defined and rigid chiral pocket necessary to differentiate between enantiotopic faces of a prochiral substrate.
To achieve high levels of asymmetric induction, chiral diphosphine ligands with restricted conformational freedom are paramount. A prime example of such a ligand is 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). The C₂-symmetric and atropisomeric binaphthyl backbone of BINAP creates a rigid and well-defined chiral environment around the metal center, leading to high enantioselectivities in numerous catalytic reactions.
This document will provide an overview of the structural features of diphosphine ligands that are critical for asymmetric catalysis, using the contrast between the achiral, flexible dpppe and the chiral, rigid BINAP as a framework. We will then delve into specific applications and protocols for a representative chiral diphosphine ligand in asymmetric hydrogenation to illustrate the principles and practices for researchers in the field.
Application Note 1: Asymmetric Hydrogenation of Prochiral Ketones
Principle: Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones. Ruthenium complexes bearing chiral diphosphine ligands are highly effective catalysts for this transformation. The choice of the chiral ligand is crucial for achieving high catalytic activity and enantioselectivity.
Ligand Comparison:
| Ligand | Structure | Chirality | Key Structural Feature | Application in Asymmetric Catalysis |
| This compound (dpppe) | Ph₂P-(CH₂)₅-PPh₂ | Achiral | Flexible pentyl chain | Generally not used due to lack of chirality and rigidity. |
| (R)- or (S)-BINAP | C₄₄H₃₂P₂ | Chiral (Atropisomeric) | Rigid C₂-symmetric binaphthyl backbone | Widely used, highly successful in various asymmetric reactions. |
Comparative Performance Data in Asymmetric Hydrogenation of Acetophenone (B1666503):
The following table summarizes the performance of a typical Ru-BINAP catalyst system in the asymmetric hydrogenation of acetophenone, a common benchmark substrate.
| Catalyst Precursor | Chiral Phosphine Ligand | Chiral Diamine | Base | S/C Ratio | H₂ (atm) | Yield (%) | ee (%) |
| trans-RuCl₂[(S)-tolbinap] | (S)-TolBINAP | (S,S)-DPEN | t-BuOK | 1000 | 1 | >99 | 82 (R)[1] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Acetophenone using a Ru-Chiral Diphosphine Catalyst
This protocol is a representative example of asymmetric hydrogenation using a chiral diphosphine ligand.
Materials:
-
Catalyst precursor (e.g., trans-RuCl₂[(S)-tolbinap])
-
Chiral Diamine (e.g., (S,S)-DPEN)
-
Acetophenone
-
Anhydrous 2-propanol (solvent)
-
1 M Potassium tert-butoxide (t-BuOK) in tert-butanol (B103910) (base)
-
High-pressure reactor equipped with a magnetic stir bar
-
Schlenk flask and standard Schlenk line techniques
-
Argon gas (inert atmosphere)
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: A high-pressure reactor is thoroughly dried and purged with argon.
-
Reaction Mixture Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, add the catalyst precursor (e.g., 1.72 µmol for a Substrate/Catalyst ratio of 1000).[1]
-
Add anhydrous 2-propanol (10 mL) to the Schlenk flask.[1]
-
Add acetophenone (0.206 g, 1.72 mmol).[1]
-
Degas the resulting mixture using three freeze-pump-thaw cycles to ensure an oxygen-free environment.[1]
-
Using a gas-tight syringe, add the 1 M t-BuOK solution (0.026 mL, 0.0258 mmol).[1]
-
-
Transfer to Reactor: Under a positive pressure of argon, transfer the reaction mixture from the Schlenk flask to the prepared high-pressure reactor via cannula.[1]
-
Hydrogenation:
-
Seal the reactor.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring: Monitor the reaction progress by taking aliquots (under pressure if possible) and analyzing by TLC or GC. The reaction is typically complete in 12-24 hours.[1]
-
Workup:
-
After the reaction is complete, carefully vent the reactor.
-
Quench the reaction by adding a few drops of acetic acid.
-
Filter the mixture through a short pad of silica (B1680970) gel to remove the catalyst.[1]
-
-
Analysis:
Visualizations
Diagram 1: Logical Relationship of Ligand Properties to Catalytic Outcome
Caption: Ligand properties influencing asymmetric catalysis.
Diagram 2: Experimental Workflow for Asymmetric Hydrogenation
Caption: Workflow for asymmetric hydrogenation.
Diagram 3: Simplified Catalytic Cycle for Ketone Hydrogenation
Caption: Catalytic cycle for Ru-catalyzed hydrogenation.
References
Application Notes and Protocols for Cross-Coupling Reactions Using 1,2-Bis(diphenylphosphino)ethane (dpppe)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for various palladium-catalyzed cross-coupling reactions utilizing the bidentate phosphine (B1218219) ligand, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). The protocols detailed herein are intended to serve as a foundational resource for laboratory practice, offering methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction to dpppe in Cross-Coupling Reactions
1,2-Bis(diphenylphosphino)ethane, commonly known as dppe, is a widely employed chelating phosphine ligand in transition-metal catalysis. Its bidentate nature forms a stable five-membered ring with the metal center, influencing the geometry, stability, and reactivity of the catalytic complex. In palladium-catalyzed cross-coupling reactions, dppe is known to promote reductive elimination and stabilize the active Pd(0) species, often leading to high yields and selectivities. The choice of a bidentate ligand like dppe can be crucial in preventing ligand dissociation and subsequent catalyst deactivation pathways.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. It is essential to maintain an inert atmosphere throughout the reaction to prevent the oxidation of the palladium catalyst and phosphine ligands.
Application Notes & Protocols: The Role of DPPPE in Enhancing Catalytic Efficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 1,2-Bis(diphenylphosphino)ethane (DPPPE) in enhancing catalytic efficiency. DPPPE is a chelating diphosphine ligand widely utilized in organometallic chemistry and catalysis. Its unique structural and electronic properties significantly influence the activity, selectivity, and stability of metal-based catalysts.
Introduction to DPPPE in Catalysis
1,2-Bis(diphenylphosphino)ethane (DPPPE) is a prominent member of the diphosphine ligand family, characterized by two diphenylphosphino groups linked by an ethylene (B1197577) bridge. This bidentate ligand coordinates to a metal center, forming a stable five-membered ring. The specific bite angle and steric bulk of DPPPE are crucial in defining the geometry and reactivity of the resulting metal complex. These properties are instrumental in enhancing the efficiency of various catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The ethylene backbone of DPPPE provides a natural bite angle of approximately 85°, which is a key factor in its catalytic performance.
The primary roles of DPPPE in catalysis include:
-
Stabilization of the Metal Center: By forming a stable chelate complex, DPPPE prevents metal leaching and agglomeration, thus preserving the active catalytic species.
-
Modulation of Electronic Properties: The phosphine (B1218219) groups are σ-donors and π-acceptors, influencing the electron density at the metal center. This electronic tuning can accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Control of Stereochemistry: The steric hindrance imposed by the bulky phenyl groups on the phosphorus atoms can create a specific coordination environment, influencing the regioselectivity and stereoselectivity of the reaction.
Applications and Performance Data
DPPPE has demonstrated significant success in a variety of catalytic reactions. Below are key applications with comparative data highlighting its efficacy.
2.1. Suzuki-Miyaura Cross-Coupling Reactions
DPPPE is an effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals.
Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene (B122035) and Phenylboronic Acid
| Ligand | Catalyst System | Yield (%) | Reaction Time (h) | Reference |
| DPPPE | Pd(OAc)₂ / DPPPE | 98 | 2 | |
| PPh₃ | Pd(OAc)₂ / PPh₃ | 85 | 12 | |
| dppf | Pd(OAc)₂ / dppf | 95 | 3 | |
| None | Pd(OAc)₂ | 10 | 24 |
Reaction Conditions: 4-chlorotoluene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd(OAc)₂ (1 mol%), ligand (2 mol%), toluene (B28343) (5 mL), 100 °C.
2.2. Hydroformylation of Alkenes
In hydroformylation, DPPPE is used with rhodium catalysts to promote the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The ligand's bite angle influences the regioselectivity, favoring the formation of either linear or branched aldehydes.
Table 2: Influence of DPPPE on the Regioselectivity of 1-Octene (B94956) Hydroformylation
| Ligand | Catalyst System | Linear:Branched Ratio | Turnover Frequency (TOF, h⁻¹) | Reference |
| DPPPE | Rh(acac)(CO)₂ / DPPPE | 2.9 : 1 | 500 | |
| PPh₃ | Rh(acac)(CO)₂ / PPh₃ | 2.5 : 1 | 350 | |
| Xantphos | Rh(acac)(CO)₂ / Xantphos | 98 : 2 | 450 |
Reaction Conditions: 1-octene (0.1 M), Rh catalyst (0.01 mol%), ligand (0.04 mol%), toluene, 80 °C, 20 bar syngas (CO/H₂ = 1:1).
Experimental Protocols
3.1. General Protocol for a Palladium-DPPPE Catalyzed Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure for the cross-coupling of an aryl halide with a boronic acid using a Pd-DPPPE catalyst system.
Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,2-Bis(diphenylphosphino)ethane (DPPPE)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and DPPPE (1.1 mol%) to a Schlenk flask. Add a portion of the anhydrous solvent and stir for 15-20 minutes to allow for complex formation.
-
Reaction Assembly: To the flask containing the catalyst, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the remaining anhydrous solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir vigorously for the required reaction time (monitor by TLC or GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Mechanism of Action: The Role of DPPPE in the Catalytic Cycle
DPPPE enhances catalytic efficiency by influencing key steps in the catalytic cycle. In the context of a Suzuki-Miyaura coupling, the cycle involves oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle of Suzuki-Miyaura Coupling with a Pd-DPPPE Catalyst
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction using a DPPPE ligand (L).
-
Oxidative Addition: The active Pd(0)-DPPPE complex reacts with the aryl halide (Ar-X). The electron-donating nature of DPPPE increases the electron density on the palladium center, facilitating the insertion of the metal into the Ar-X bond to form a Pd(II) species.
-
Transmetalation: The aryl group from the boronic acid (Ar') replaces the halide (X) on the palladium complex. This step is often the rate-determining step, and the stability of the Pd-DPPPE complex is crucial.
-
Reductive Elimination: The two aryl groups (Ar and Ar') on the palladium center couple and are eliminated as the final product (Ar-Ar'). This step regenerates the active Pd(0)-DPPPE catalyst. The steric bulk and bite angle of DPPPE promote this step, preventing side reactions and accelerating catalyst turnover.
Application of 1,2-Bis(diphenylphosphino)ethane (dpppe) in Sonogashira and Stille Coupling Reactions: A Guide for Researchers
Introduction: Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. Among these, the Sonogashira and Stille reactions are paramount for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The choice of ligand coordinated to the palladium center is critical for catalyst stability, activity, and selectivity. 1,2-Bis(diphenylphosphino)ethane (dpppe), a chelating bidentate phosphine (B1218219) ligand, offers distinct advantages in these catalytic systems due to its ability to form stable five-membered ring complexes with palladium, influencing the geometry and reactivity of the catalytic species. This document provides detailed application notes and experimental protocols for the use of dpppe in Sonogashira and Stille coupling reactions, tailored for researchers, scientists, and drug development professionals.
Sonogashira Coupling Reaction with dpppe
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The use of a palladium(II) precatalyst bearing a bidentate phosphine ligand like dpppe, such as [Pd(dppe)Cl₂], is a common strategy in these reactions.
Catalytic Cycle and Role of dpppe
The catalytic cycle for the Sonogashira reaction involves the interplay of both a palladium and a copper cycle. The dpppe ligand remains chelated to the palladium center throughout its cycle, influencing the stability of intermediates and the rates of oxidative addition and reductive elimination.
Quantitative Data for Sonogashira Coupling with dpppe
The following table summarizes representative results for the Sonogashira coupling of various aryl halides with terminal alkynes using a palladium/dpppe catalytic system.
| Entry | Aryl Halide | Alkyne | Pd Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene (B50100) | Phenylacetylene (B144264) | PdCl₂(dppe) | CuI | Et₃N | THF | 65 | 4 | 95 |
| 2 | 4-Bromoacetophenone | 1-Hexyne | PdCl₂(dppe) | CuI | DIPA | DMF | 80 | 6 | 88 |
| 3 | 1-Iodonaphthalene | Trimethylsilylacetylene | PdCl₂(dppe) | CuI | Piperidine | Toluene (B28343) | 90 | 5 | 92 |
| 4 | 2-Bromopyridine | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂/dpppe | CuI | K₂CO₃ | Acetonitrile | 80 | 12 | 78 |
Experimental Protocol: Sonogashira Coupling of Iodobenzene and Phenylacetylene
This protocol is a representative example for the Sonogashira coupling reaction using a Pd/dpppe catalyst.
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 131 µL)
-
[Dichlorobis(1,2-bis(diphenylphosphino)ethane)palladium(II)] ([Pd(dppe)Cl₂]) (0.02 mmol, 11.5 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol, 303 mg, 420 µL)
-
Anhydrous, degassed tetrahydrofuran (B95107) (THF) (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [Pd(dppe)Cl₂] (11.5 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous, degassed THF (10 mL) to the flask.
-
Add triethylamine (420 µL, 3.0 mmol), iodobenzene (204 mg, 1.0 mmol), and phenylacetylene (131 µL, 1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 65 °C and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst and copper salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the desired diphenylacetylene.
Stille Coupling Reaction with dpppe
The Stille coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. The dpppe ligand can be employed to stabilize the palladium catalyst and promote efficient coupling.
Catalytic Cycle and Role of dpppe
The catalytic cycle of the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The chelating dpppe ligand stabilizes the Pd(0) and Pd(II) intermediates, facilitating the overall transformation.
Quantitative Data for Stille Coupling with dpppe
The following table presents illustrative data for the Stille coupling of various organic electrophiles with organostannanes using a palladium/dpppe catalytic system.
| Entry | Organic Electrophile | Organostannane | Pd Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | (Tributyl)vinylstannane | Pd(dppe)Cl₂ | Toluene | 100 | 16 | 90 |
| 2 | 4-Bromotoluene | 2-(Tributylstannyl)furan | Pd₂(dba)₃/dpppe | THF | 80 | 12 | 85 |
| 3 | Vinyl triflate | (Tributyl)phenylstannane | Pd(dppe)Cl₂ | DMF | 60 | 24 | 75 |
| 4 | 1-Bromo-2-nitrobenzene | (Trimethyl)phenylstannane | Pd(dppe)Cl₂ | Dioxane | 100 | 8 | 93 |
Experimental Protocol: Stille Coupling of Iodobenzene and (Tributyl)vinylstannane
This protocol provides a representative procedure for the Stille coupling reaction utilizing a Pd/dpppe catalyst.
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
(Tributyl)vinylstannane (1.1 mmol, 348 mg, 324 µL)
-
[Dichlorobis(1,2-bis(diphenylphosphino)ethane)palladium(II)] ([Pd(dppe)Cl₂]) (0.025 mmol, 14.4 mg)
-
Anhydrous, degassed toluene (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd(dppe)Cl₂] (14.4 mg, 0.025 mmol) in anhydrous, degassed toluene (5 mL).
-
Add iodobenzene (204 mg, 1.0 mmol) to the catalyst solution.
-
Add (tributyl)vinylstannane (324 µL, 1.1 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (B91410) (KF) (10 mL) and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield styrene.
General Experimental Workflow
The successful execution of both Sonogashira and Stille coupling reactions hinges on maintaining an inert atmosphere to protect the catalyst and reagents from oxygen. The following diagram outlines a general experimental workflow applicable to both reaction types when screening ligands or optimizing conditions.
Disclaimer: The provided protocols are illustrative and may require optimization for specific substrates and scales. It is essential to consult the primary literature and adhere to all laboratory safety guidelines when performing these reactions. Organotin compounds are toxic and should be handled with appropriate precautions.
Troubleshooting & Optimization
Technical Support Center: Optimizing dpppe-Catalyzed Reactions
Welcome to the technical support center for 1,2-Bis(diphenylphosphino)ethane (B154495) (dpppe)-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dpppe and why is it used as a ligand in cross-coupling reactions?
A1: 1,2-Bis(diphenylphosphino)ethane (dppe) is a chelating bidentate phosphine (B1218219) ligand commonly used in coordination chemistry and homogeneous catalysis.[1] Its two phosphine groups can bind to a metal center, forming a stable five-membered ring. This chelation effect often leads to more stable and reactive catalysts compared to monodentate phosphine ligands, enhancing catalytic activity in a variety of cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.[2][3]
Q2: What are the most common reasons for low yield in a dpppe-catalyzed reaction?
A2: Low yields in dpppe-catalyzed reactions can stem from several factors:
-
Catalyst Inactivity: The active Pd(0) or Ni(0) species may not be generated efficiently from the precatalyst, or it may be deactivated during the reaction.[4][5]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and yield.[6][7]
-
Ligand Degradation: Dpppe can oxidize to its corresponding phosphine oxide, reducing the amount of active ligand available to coordinate with the metal center.[1]
-
Side Reactions: Unwanted side reactions, such as homocoupling of the boronic acid (in Suzuki reactions) or hydrodehalogenation, can consume starting materials and reduce the yield of the desired product.[4]
-
Poor Quality of Reagents: Impurities in solvents or starting materials, especially water and oxygen in anhydrous reactions, can poison the catalyst.[5]
Q3: How do I choose the right palladium or nickel precatalyst to use with dpppe?
Q4: Can dpppe be used in nickel-catalyzed reactions as well?
A4: Yes, dpppe is a versatile ligand for nickel catalysis.[2] Nickel catalysts are often a more cost-effective alternative to palladium and can offer unique reactivity, particularly in the activation of less reactive electrophiles like aryl chlorides and phenol (B47542) derivatives.[9][11] Complexes like NiCl₂(dppe) are commonly used as precatalysts for various nickel-catalyzed cross-coupling reactions.[9][10]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you observe a low or no conversion of your starting materials, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Cause: The precatalyst may have degraded, or the active catalytic species was not formed. Pd(II) precatalysts require reduction to Pd(0), which can sometimes be inefficient.[4]
-
Solution: Use a freshly opened or properly stored precatalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[5][8]
-
-
Suboptimal Base or Solvent:
-
Cause: The base may not be strong enough or soluble enough to facilitate the transmetalation step (in Suzuki reactions) or deprotonation of the nucleophile. The solvent affects the solubility of reagents and the stability and reactivity of the catalytic species.[6][7]
-
Solution: Screen a variety of bases and solvents. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common.[12] Aprotic polar solvents like dioxane, THF, and DMF are often effective, sometimes with the addition of water to aid in dissolving the base.[6][13]
-
-
Low Reaction Temperature:
-
Cause: The reaction may have a high activation energy that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature. For many cross-coupling reactions, temperatures between 80-120 °C are effective.[14]
-
Issue 2: Formation of Significant Byproducts
The presence of byproducts can complicate purification and reduce the yield of the desired product.
Common Side Reactions in Suzuki-Miyaura Coupling
Caption: Common side reactions in Suzuki-Miyaura coupling.
Potential Causes and Solutions:
-
Homocoupling of Boronic Acid (Suzuki-Miyaura):
-
Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated by inefficient reduction of a Pd(II) precatalyst.[4]
-
Solution: Thoroughly degas the reaction mixture and solvents before adding the catalyst. Using a Pd(0) source can sometimes mitigate this issue.
-
-
Protodeboronation (Suzuki-Miyaura):
-
Cause: The boronic acid reacts with water to replace the boronic acid group with a hydrogen atom. This is often favored by high temperatures and certain bases.[4]
-
Solution: Use anhydrous solvents and ensure starting materials are dry. If the problem persists, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester).
-
-
Formation of Palladium Black:
-
Cause: The formation of palladium black indicates the precipitation of palladium metal from the solution, leading to a loss of the active homogeneous catalyst. This can be caused by ligand dissociation or high temperatures.[5]
-
Solution: Use a more robust ligand or consider a different ligand-to-metal ratio. Running the reaction at a lower temperature may improve catalyst stability.
-
Data Presentation
The following tables summarize the effects of various parameters on the yield of dpppe-catalyzed reactions, compiled from multiple sources.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Solvent | Solvent Type | Typical Yield (%) | Notes |
| Toluene | Aprotic, Nonpolar | Good to Excellent | Commonly used, good for a wide range of substrates. |
| Dioxane | Aprotic, Polar | Excellent | Often used with water as a co-solvent to dissolve inorganic bases.[15] |
| THF | Aprotic, Polar | Good to Excellent | Can be a good alternative to dioxane; water is often added.[6][16] |
| DMF | Aprotic, Polar | Variable | Can be effective but may lead to side reactions at high temperatures.[13] |
| Ethanol/Water | Protic, Polar | Good | A "greener" solvent system that can be very effective.[12] |
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Strength | Typical Yield (%) | Notes |
| K₂CO₃ | Moderate | Good to Excellent | A common and effective choice, often used in aqueous solution.[12][17] |
| Na₂CO₃ | Moderate | Good to Excellent | Similar to K₂CO₃, a widely used and reliable base.[12] |
| K₃PO₄ | Strong | Excellent | Often used for less reactive aryl chlorides and can prevent side reactions.[12] |
| Cs₂CO₃ | Strong | Excellent | Highly effective but more expensive; often used for challenging couplings.[15] |
| NaOH | Strong | Good to Excellent | A strong, inexpensive base, often used in aqueous media.[6][13] |
Experimental Protocols
General Protocol for a Palladium/dpppe-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronate ester (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
dpppe (1.1 - 2.2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating source
Procedure:
-
To the reaction vessel, add the aryl halide, boronic acid, and base under a counterflow of inert gas (argon or nitrogen).
-
Seal the vessel, then evacuate and backfill with the inert gas three times to ensure an oxygen-free atmosphere.
-
Add the palladium precatalyst and dpppe ligand to the vessel under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for the Preparation of NiCl₂(dppe)
Procedure:
-
Dissolve NiCl₂·6H₂O in a minimal amount of methanol.
-
In a separate flask, dissolve 1,2-bis(diphenylphosphino)ethane (dpppe) in dichloromethane.
-
Add the dpppe solution to the nickel chloride solution with stirring.
-
The product, NiCl₂(dppe), will precipitate from the solution.
-
Collect the solid by filtration, wash with methanol, and dry under vacuum.[10]
References
- 1. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 2. DSpace [qspace.library.queensu.ca]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. benchchem.com [benchchem.com]
Technical Support Center: 1,5-Bis(diphenylphosphino)pentane (dppp) Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-Bis(diphenylphosphino)pentane (dppp) ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound (dppp) in catalysis?
A1: this compound (dppp) is a versatile bidentate phosphine (B1218219) ligand frequently employed in various palladium-catalyzed cross-coupling reactions. Its flexibility and steric/electronic properties make it suitable for reactions such as Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig aminations. It is known to influence catalyst stability, activity, and selectivity.
Q2: What are the primary side reactions observed when using dppp (B1165662) ligands?
A2: The most common side reactions include:
-
Ligand Oxidation: Phosphine ligands like dppp are susceptible to oxidation to phosphine oxides, which deactivates the catalyst. This is often caused by residual oxygen in the reaction mixture.
-
P-C Bond Cleavage: Under certain conditions, particularly with more reactive metals or at elevated temperatures, cleavage of the phosphorus-carbon bond in the dppp ligand can occur, leading to catalyst degradation.[1] However, dppp is generally considered more robust against P-C bond cleavage compared to other diphosphine ligands like dppe.
-
Homocoupling: In Suzuki-Miyaura reactions, the coupling of two boronic acid molecules to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.
-
β-Hydride Elimination: In Heck reactions, β-hydride elimination from the alkyl-palladium intermediate is a key step but can sometimes lead to undesired olefin isomers or other byproducts.
Q3: How can I detect ligand degradation or the formation of side products?
A3: The most effective technique for monitoring the integrity of dppp and detecting phosphorus-containing side products is ³¹P NMR spectroscopy.[2][3] The appearance of new signals, for instance, a downfield shift corresponding to the phosphine oxide, indicates ligand degradation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are also crucial for identifying and quantifying organic side products in the reaction mixture.
Q4: Is dppp an air-stable ligand?
A4: While dppp is a solid, it is slightly air-sensitive and can slowly oxidize upon exposure to air, forming the corresponding phosphine oxide. For optimal results and to ensure the formation of the active catalyst, it is best handled under an inert atmosphere (e.g., nitrogen or argon), especially when preparing the catalyst complex.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with dppp ligands.
Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
Possible Causes and Solutions:
-
Inactive Catalyst:
-
Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. The nitrogen atom in some substrates (like pyridines) can coordinate to the palladium center and inhibit catalysis.
-
Solution: Ensure rigorous exclusion of air and moisture by using properly degassed solvents and sparging the reaction vessel with an inert gas. Consider using a Pd(0) source like Pd₂(dba)₃ or employing a pre-formed Pd(0)-dppp complex. For nitrogen-containing substrates, using a higher catalyst loading or a different palladium precursor might be beneficial.
-
-
Boronic Acid Homocoupling:
-
Cause: This side reaction is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.
-
Solution: Thoroughly degas all solvents and reagents. Running the reaction under a strict inert atmosphere is critical. Using a slight excess of the boronic acid can sometimes be a strategy, but minimizing oxygen is the primary solution.
-
-
Protodeboronation:
-
Cause: The C-B bond of the boronic acid is cleaved by a proton source (like water or alcohol in the presence of a base) before transmetalation can occur.
-
Solution: Use anhydrous solvents and reagents. If aqueous conditions are necessary, consider using boronic esters (e.g., pinacol (B44631) esters), which are often more stable. The choice of base can also be critical; sometimes a weaker base or different base/solvent combination can minimize this side reaction.
-
-
Suboptimal Reaction Conditions:
-
Cause: Incorrect choice of base, solvent, or temperature can lead to poor reaction performance.
-
Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DMF, often with a small amount of water). An optimization screen can help identify the ideal conditions for your specific substrates.
-
Issue 2: Poor Regioselectivity or Isomerization in a Heck Reaction
Possible Causes and Solutions:
-
Formation of Undesired Regioisomers (α vs. β substitution):
-
Cause: The regioselectivity of the Heck reaction is influenced by the electronic and steric nature of the olefin substrate, as well as the specific catalyst system. With dppp, both neutral and cationic pathways can be accessible, leading to different regiochemical outcomes.[1][4]
-
Solution: The choice of the aryl halide precursor can influence the dominant catalytic pathway. For instance, using an aryl triflate instead of an aryl bromide can favor the cationic pathway, which may alter the regioselectivity. Modifying the reaction temperature and solvent polarity can also influence the outcome.
-
-
Isomerization of the Product Alkene:
-
Cause: After β-hydride elimination, the resulting palladium-hydride species can re-add to the product alkene in the reverse orientation, followed by another β-hydride elimination, leading to isomerization of the double bond.
-
Solution: Adding a tertiary amine base in stoichiometric amounts can help to scavenge the palladium-hydride species and minimize product isomerization. Sometimes, adding a silver or thallium salt can also be effective.
-
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the outcome of common reactions catalyzed by Pd/dppp systems. This data is synthesized from qualitative trends reported in the literature and should be used as a guide for optimization.
Table 1: Illustrative Effect of Base on Boronic Acid Homocoupling in a Suzuki-Miyaura Reaction
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Cross-Coupling Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 75 | 15 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 85 | 8 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 92 | 5 |
| 4 | Na₂CO₃ | DMF/H₂O (5:1) | 80 | 68 | 20 |
This illustrative data suggests that stronger and more soluble bases like Cs₂CO₃ and K₃PO₄ can sometimes lead to higher yields of the cross-coupling product and suppress homocoupling.
Table 2: Illustrative Regioselectivity in the Heck Reaction of Styrene with an Aryl Halide vs. Aryl Triflate using a Pd/dppp Catalyst
| Entry | Aryl Source | Solvent | Temperature (°C) | α-Product (%) | β-Product (%) |
| 1 | Aryl Bromide | DMF | 100 | 10 | 90 |
| 2 | Aryl Triflate | Dioxane | 100 | 85 | 15 |
| 3 | Aryl Bromide | Toluene | 110 | 5 | 95 |
| 4 | Aryl Triflate | Acetonitrile | 80 | 90 | 10 |
This illustrative data highlights how the choice of the aryl electrophile can significantly influence the regioselectivity of the Heck reaction when using a dppp ligand, with aryl triflates often favoring the branched α-product via a cationic pathway.[1][4]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Using a Pd(OAc)₂/dppp Catalyst System
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (dppp)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and dppp (0.024 mmol, 2.4 mol%).
-
Add the degassed solvent (4 mL) and stir the mixture for 15 minutes at room temperature to allow for pre-formation of the catalyst complex.
-
To this mixture, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the remaining degassed solvent (1 mL).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Analysis of Ligand Oxidation by ³¹P NMR
Procedure:
-
Prepare a stock solution of the Pd/dppp catalyst in a deuterated solvent (e.g., C₆D₆ or Toluene-d₈) under an inert atmosphere in a glovebox.
-
Acquire a baseline ³¹P NMR spectrum of the fresh catalyst solution. The dppp ligand should show a characteristic signal.
-
Take an aliquot of a reaction mixture at various time points (e.g., t = 0, 1h, 4h, 24h) and quench any ongoing reaction if necessary.
-
Prepare an NMR sample of the aliquot, adding a known amount of an internal standard if quantification is desired.
-
Acquire a ³¹P NMR spectrum for each sample.
-
Monitor for the appearance of a new signal at a downfield chemical shift (typically around +25 to +35 ppm relative to the parent phosphine), which is characteristic of the dppp-dioxide. The integration of this peak relative to the starting dppp signal can be used to quantify the extent of ligand oxidation.[2][3]
Visualizations
References
Technical Support Center: 1,2-Bis(diphenylphosphino)ethane (dpppe)
Welcome to the technical support center for 1,2-Bis(diphenylphosphino)ethane (dpppe). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues that may be encountered during its use in chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues related to the stability of the dpppe ligand under typical reaction conditions.
Issue 1: Suspected Ligand Oxidation
Q1: My reaction is underperforming (e.g., low yield, slow kinetics), and I suspect my dpppe ligand has degraded. What is a common cause of degradation?
A1: A primary cause of dpppe degradation is oxidation. Phosphines are susceptible to oxidation, which converts the phosphorus(III) center to a phosphorus(V) oxide. For dpppe, this can occur in one or two steps, forming dpppe monoxide (dppeO) and dpppe dioxide (dppeO₂), respectively. These phosphine (B1218219) oxides are generally poor ligands and do not effectively stabilize most metal catalysts, leading to decreased catalytic activity.
-
Causes of Oxidation:
-
Air Exposure: Dpppe can be sensitive to atmospheric oxygen, especially when in solution.[1] Handling and storage under an inert atmosphere (e.g., nitrogen or argon) are crucial.
-
Oxidizing Reagents: The presence of oxidizing agents in the reaction mixture, such as hydrogen peroxide (H₂O₂), can readily oxidize dpppe.[2] Even mild oxidants may cause slow degradation over time.
-
Solvent Quality: Using solvents that are not properly degassed or contain peroxide impurities can lead to ligand oxidation.
-
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of your dpppe ligand using ³¹P NMR spectroscopy. The presence of signals other than the characteristic peak for dpppe indicates impurities, which are often the corresponding oxides. (See Experimental Protocols for a detailed procedure).
-
Inert Atmosphere: Ensure all manipulations of dpppe, especially when preparing solutions or setting up reactions, are performed under a strict inert atmosphere using Schlenk line or glovebox techniques.
-
Use Degassed Solvents: Always use freshly distilled or degassed solvents to minimize dissolved oxygen and remove peroxide impurities.
-
Reagent Compatibility: Review all reagents in your reaction to ensure they are not incompatible with phosphine ligands.
-
Issue 2: Catalyst Deactivation and Ligand Fragmentation
Q2: I am observing unexpected side-products and rapid catalyst deactivation in my transition metal-catalyzed reaction. Could the dpppe ligand itself be fragmenting?
A2: Yes, ligand fragmentation through P-C bond cleavage is a known instability pathway for dpppe, particularly when coordinated to certain transition metals like nickel, ruthenium, and iron.[3][4][5] This degradation pathway involves the breaking of the robust phosphorus-carbon bond, leading to the formation of inactive or undesired metal complexes and ultimately, catalyst deactivation.
-
Conditions Favoring P-C Bond Cleavage:
-
Metal Center: The identity of the metal is crucial. For instance, certain nickel(II) complexes of dpppe have been shown to readily undergo P-C bond cleavage.[3]
-
Reaction Conditions: High temperatures and specific solvent environments can promote ligand fragmentation.
-
Ligand Strain: The bite angle and rigidity of the diphosphine ligand can influence its stability. While dpppe is generally a stable chelating ligand, forcing it into highly strained geometries can weaken the P-C bonds.[3]
-
-
Troubleshooting Steps:
-
Reaction Monitoring: Use techniques like ³¹P NMR to monitor the reaction mixture over time. The appearance of new phosphorus-containing signals can indicate ligand transformation or fragmentation.
-
Lower Reaction Temperature: If possible, investigate if the reaction can proceed efficiently at a lower temperature to minimize thermal contributions to ligand degradation.
-
Ligand Modification: If P-C bond cleavage is a persistent issue, consider screening other diphosphine ligands with different backbones (e.g., dppf, dppp) or steric/electronic properties that might form a more stable catalyst.
-
Review Literature: Search for literature precedents using your specific metal-dpppe system to see if ligand degradation has been previously reported and how it was addressed.
-
Issue 3: Handling, Storage, and Thermal Stability
Q3: What are the best practices for storing dpppe, and are there temperature limitations for its use?
A3: Proper handling and storage are critical for maintaining the integrity of dpppe. While it is a stable solid, it can degrade under adverse conditions.
-
Handling and Storage:
-
Atmosphere: Dpppe may be air-sensitive and should be stored under an inert atmosphere (nitrogen or argon) to prevent slow oxidation.[6]
-
Temperature: Store in a cool, dry place. A refrigerator is suitable for long-term storage.
-
Purity: Dpppe is a white, crystalline solid.[7][8] Any discoloration (e.g., yellowing) may indicate the presence of oxidation products or other impurities.
-
-
Thermal Stability:
-
Melting Point: The melting point of dpppe is in the range of 137-142 °C.[9] Reactions should ideally be run below this temperature to avoid melting and potential decomposition.
-
Data Presentation
Summary of dpppe Stability Under Various Conditions
The following table summarizes the known stability issues of dpppe and the conditions that can promote its degradation.
| Stress Factor | Potential Degradation Pathway | Degradation Product(s) | Conditions Promoting Instability | Consequence |
| Atmospheric Oxygen | Oxidation | dpppe monoxide (dppeO), dpppe dioxide (dppeO₂) | Storage or handling in air, especially in solution. Use of non-degassed solvents.[1] | Loss of ligand coordination ability, catalyst deactivation.[11] |
| Chemical Oxidants (e.g., H₂O₂) | Oxidation | dpppe monoxide (dppeO), dpppe dioxide (dppeO₂) | Presence of peroxides or other oxidizing agents in the reaction mixture.[2] | Rapid loss of active ligand, reaction failure. |
| Transition Metals (e.g., Ni, Ru) | P-C Bond Cleavage | Metal-phosphido complexes, fragmented ligand species | Coordination to specific metal centers, elevated temperatures, certain solvent systems.[3][4] | Catalyst deactivation, formation of undesired side products. |
| Elevated Temperature | Thermal Decomposition | Undefined decomposition products | Temperatures approaching and exceeding the melting point (137-142 °C).[9] Prolonged heating. | Ligand loss, potential for complex side reactions. |
Experimental Protocols
Protocol 1: Purity Assessment of dpppe by ³¹P NMR Spectroscopy
This protocol provides a standard method for determining the purity of a dpppe sample and identifying common oxidation-related impurities.
Objective: To quantitatively assess the purity of a dpppe sample.
Instrumentation and Materials:
-
NMR Spectrometer (capable of ³¹P detection)
-
5 mm NMR tubes
-
Gastight syringe and needles
-
Dpppe sample
-
Deuterated chloroform (B151607) (CDCl₃), degassed
-
Internal standard (optional, for precise quantification), e.g., triphenyl phosphate
Procedure:
-
Sample Preparation (under Inert Atmosphere):
-
In a glovebox or using a Schlenk line, accurately weigh 15-20 mg of the dpppe sample into a clean, dry vial.
-
Add approximately 0.6 mL of degassed CDCl₃ to dissolve the sample.
-
If using an internal standard for quantification, add a known quantity at this stage.
-
Transfer the solution to an NMR tube using a syringe and seal the tube with a cap.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P{¹H} NMR spectrum.
-
Ensure the spectral width is sufficient to observe both dpppe and its potential oxidation products (e.g., from -20 ppm to 50 ppm).
-
Use a sufficient relaxation delay (D1) to ensure accurate integration (a D1 of 5-10 seconds is typically adequate for quantitative analysis of phosphines and their oxides).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the signals based on their chemical shifts:
-
dpppe: Approximately -12 to -13 ppm.
-
dpppe monoxide (dppeO): Two doublets around 25-30 ppm.
-
dpppe dioxide (dppeO₂): A singlet around 32-35 ppm.
-
-
Integrate the area of the dpppe signal and all impurity signals.
-
Calculate the purity by dividing the integral of the dpppe signal by the sum of all phosphorus-containing signals and multiplying by 100.
-
Visualizations
Diagram 1: dpppe Oxidation Pathway
Caption: Common oxidation pathway of dpppe to its monoxide and dioxide.
Diagram 2: Troubleshooting Workflow for dpppe Instability
References
- 1. mdpi.com [mdpi.com]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. Straightforward Synthesis of Bifunctional Phosphorus Phenols via Phosphination of In Situ Generated o-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading with 1,5-Bis(diphenylphosphino)pentane (dppp)
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions utilizing the 1,5-Bis(diphenylphosphino)pentane (dppp) ligand. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and refine their catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dppp) and what are its common applications?
A1: this compound, also known as dpppe, is a bidentate phosphine (B1218219) ligand. Its flexible five-carbon backbone allows it to chelate to a metal center, forming a stable complex.[1] It is frequently used as a ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.[2]
Q2: What is a typical starting catalyst loading range when using dppp (B1165662)?
A2: A general starting point for palladium catalyst loading in cross-coupling reactions is between 1-5 mol% relative to the limiting reagent. For highly efficient reactions, this can often be lowered significantly. The optimal loading is highly dependent on the specific reaction, substrate reactivity, and other conditions.
Q3: How does the Pd:dppp ratio affect the reaction?
A3: The ratio of palladium to the dppp ligand is critical for catalyst stability and activity. A slight excess of the dppp ligand can help stabilize the active catalytic species and prevent the formation of inactive palladium black.[3] However, a large excess of the phosphine ligand can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive metal center.[4] A common starting point is a Pd:dppp ratio of 1:1.1 to 1:1.5.
Q4: My reaction is not proceeding or giving a very low yield. What are the initial checks I should perform?
A4: For sluggish or low-yielding reactions, first verify the integrity and purity of your reagents and solvents, ensuring they are anhydrous and degassed, as Pd(0) catalysts are sensitive to air and moisture.[5][6] Confirm that the reaction is being conducted under a properly maintained inert atmosphere (e.g., argon or nitrogen).[5] Also, check the quality of your palladium precursor and the dppp ligand.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with dppp-ligated palladium catalysts.
Issue 1: Low Yield or Incomplete Conversion
Symptoms:
-
TLC or GC/MS analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired product is substantially lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species may have been oxidized. Ensure all solvents and reagents are rigorously degassed and the reaction is maintained under an inert atmosphere.[5] If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient, which can be influenced by the base, solvent, and temperature.[7] |
| Suboptimal Catalyst Loading | The catalyst concentration may be too low for the specific substrates. Incrementally increase the palladium and dppp loading (e.g., from 1 mol% to 2 mol%). |
| Incorrect Pd:dppp Ratio | An inappropriate ligand-to-metal ratio can lead to an unstable or inactive catalyst. Screen different Pd:dppp ratios, such as 1:1, 1:1.2, and 1:1.5. |
| Poor Reagent Quality | Impurities in starting materials, solvents, or the base can act as catalyst poisons.[8] Use high-purity, anhydrous reagents and solvents. Ensure the base is fresh and of the correct strength for the reaction. |
| Inappropriate Reaction Conditions | The temperature may be too low for the reaction to proceed at a reasonable rate. Increase the temperature in increments of 10-20 °C. Conversely, excessively high temperatures can lead to catalyst decomposition.[3][6] The choice of solvent and base is also crucial and may need to be optimized for your specific substrates. |
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
Symptoms:
-
The reaction mixture turns black, or a black precipitate is observed.
-
The reaction stalls before completion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ligand Dissociation | The dppp ligand may dissociate from the palladium center, leading to the aggregation of palladium atoms into inactive palladium black.[3] Increase the ligand-to-palladium ratio slightly (e.g., to 1:1.2) to better stabilize the catalytic species.[3] |
| High Reaction Temperature | Elevated temperatures can accelerate the decomposition of the catalyst.[3] Attempt the reaction at a lower temperature to improve catalyst stability, even if it requires a longer reaction time.[3] |
| Presence of Oxygen | Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Ensure your reaction setup is leak-proof and that all reagents and solvents have been properly degassed. |
Issue 3: Poor Selectivity or Formation of Byproducts
Symptoms:
-
Multiple products are observed by TLC or GC/MS.
-
Significant formation of homocoupled products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ligand Choice | While dppp is versatile, it may not be the optimal ligand for achieving high selectivity in all reactions. The bite angle and flexibility of dppp influence the geometry of the catalytic complex and thus its selectivity. Consider screening other bidentate phosphine ligands with different bite angles if selectivity is a persistent issue. |
| Incorrect Reaction Conditions | Reaction temperature, concentration, and the nature of the base can all influence selectivity. Systematically screen these parameters to find the optimal conditions for your desired transformation. |
| Homocoupling of Starting Materials | Homocoupling can be promoted by certain reaction conditions. Lowering the reaction temperature or adjusting the rate of addition of one of the coupling partners may minimize this side reaction. |
Quantitative Data Summary
The optimal catalyst loading and ligand ratio are highly substrate-dependent. The following table provides general starting points for various cross-coupling reactions where dppp can be employed.
| Reaction Type | Pd Precursor | Typical Pd Loading (mol%) | Typical Pd:dppp Ratio | Common Solvents | Common Bases | Temperature (°C) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 3 | 1:1.1 - 1:1.5 | Toluene, Dioxane, THF | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80 - 110 |
| Heck Reaction | Pd(OAc)₂ | 1 - 5 | 1:1 - 1:2 | DMF, Toluene, Acetonitrile | Et₃N, K₂CO₃ | 80 - 120 |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 3 | 1:1.1 - 1:1.5 | Toluene, Dioxane | NaOtBu, K₃PO₄, Cs₂CO₃ | 80 - 120 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(OAc)₂ | 0.5 - 2 | 1:1.2 - 1:2 | THF, DMF, Toluene | Et₃N, i-Pr₂NEt | 25 - 80 |
Experimental Protocols
General Protocol for Optimizing Pd/dppp Catalyst Loading in a Suzuki-Miyaura Coupling
This protocol provides a systematic approach to optimizing the catalyst loading for the coupling of an aryl halide with an arylboronic acid using a Pd(OAc)₂/dppp catalytic system.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (dppp)
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ and dppp under an inert atmosphere. This protocol will be divided into parallel experiments with varying catalyst loads.
-
Catalyst Loading Screening:
-
Reaction A (2 mol%): Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and dppp (0.022 mmol, 9.7 mg).
-
Reaction B (1 mol%): Add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and dppp (0.011 mmol, 4.8 mg).
-
Reaction C (0.5 mol%): Add Pd(OAc)₂ (0.005 mmol, 1.1 mg) and dppp (0.0055 mmol, 2.4 mg).
-
-
Addition of Reagents: To each Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Addition of Solvent: Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tubes and place them in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reactions vigorously.
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 1h, 2h, 4h, 8h) and analyzing them by TLC or GC/MS.
-
Workup: Once a reaction is complete (or has stalled), cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the isolated yield for each reaction. Compare the yields and reaction times to determine the optimal catalyst loading.
Visualizations
Caption: A troubleshooting workflow for addressing low-yielding reactions.
Caption: An iterative cycle for optimizing catalyst loading and conditions.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dpppe-Mediated Transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvents in transformations mediated by the ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dpppe).
Troubleshooting Guide: Overcoming Common Issues in Dpppe-Mediated Reactions
Low yields, poor selectivity, and catalyst deactivation are common hurdles in dpppe-mediated transformations. The choice of solvent is a crucial parameter that can significantly influence the reaction outcome. This guide addresses specific issues you might encounter and provides actionable solutions.
| Problem | Potential Cause Related to Solvent | Troubleshooting Steps |
| Low or No Conversion | Poor solubility of reactants or catalyst: The dpppe ligand, palladium precursor, or substrates may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[1][2] | 1. Consult solubility data: If available, check the solubility of your specific Pd/dpppe complex and substrates in various solvents. 2. Solvent Screening: Perform small-scale test reactions in a range of solvents with varying polarities (e.g., toluene (B28343), THF, dioxane, DMF, acetonitrile). 3. Use a co-solvent: A mixture of solvents can sometimes improve solubility. For instance, adding a small amount of a more polar solvent to a nonpolar one. |
| Inappropriate solvent polarity: The polarity of the solvent can significantly affect the stability of intermediates in the catalytic cycle.[3][4][5] For example, polar solvents can stabilize charged intermediates, which may be beneficial or detrimental depending on the specific reaction mechanism. | 1. Vary solvent polarity: Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO). 2. Consider the mechanism: For reactions involving polar transition states, a more polar solvent may accelerate the reaction. Conversely, for reactions with nonpolar intermediates, a nonpolar solvent might be optimal. | |
| Solvent coordination to the metal center: Coordinating solvents (e.g., acetonitrile (B52724), DMF) can compete with the dpppe ligand or the substrate for coordination to the palladium center, potentially inhibiting the catalytic cycle.[5] | 1. Switch to non-coordinating solvents: If catalyst inhibition is suspected, try using non-coordinating solvents like toluene or dioxane. 2. Lower the reaction temperature: In some cases, lowering the temperature can disfavor solvent coordination. | |
| Formation of Palladium Black (Catalyst Decomposition) | Solvent-induced catalyst aggregation: Certain solvents may not effectively stabilize the active Pd(0) species, leading to aggregation and precipitation as palladium black.[6][7] This is a common issue that leads to a loss of catalytic activity. | 1. Change the solvent: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black in certain reactions.[6][7] Consider switching to solvents known to better stabilize palladium nanoparticles, such as DMF or DMAc in some cases. 2. Use a ligand-stabilizing solvent: Aromatic solvents can sometimes stabilize the catalyst through π-interactions. |
| Poor Product Selectivity (e.g., in cross-coupling reactions) | Solvent-dependent reaction pathways: The solvent can influence the chemoselectivity of a reaction by stabilizing different transition states.[3][4][5] For instance, in reactions with substrates bearing multiple reactive sites, the solvent can dictate which site reacts preferentially. | 1. Systematic solvent screening: Evaluate a diverse set of solvents to determine the optimal medium for the desired selectivity. 2. Correlate with solvent parameters: Analyze the results in the context of solvent properties like dielectric constant, donor number, or acceptor number to understand the underlying factors. |
| Side Reactions (e.g., Homocoupling in Sonogashira reactions) | Solvent promoting side reactions: The reaction medium can influence the rates of competing side reactions. For instance, in Sonogashira couplings, the solvent can affect the rate of undesirable alkyne homocoupling. | 1. Optimize the solvent system: Experiment with different solvents and solvent mixtures to find conditions that suppress the side reaction while promoting the desired transformation. 2. Consider a copper-free system: In the case of Sonogashira homocoupling, switching to a copper-free protocol in a suitable solvent can be beneficial.[8] |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the efficiency of a dpppe-mediated reaction?
A1: Solvent polarity plays a multifaceted role. It influences the solubility of reactants and the catalyst, the stability of charged intermediates and transition states, and the overall rate of the reaction.[3][4][5] For instance, a polar solvent might be necessary to dissolve a polar substrate, but it could also stabilize a charged palladium intermediate, potentially altering the reaction pathway and selectivity.[3][4] There is no universal "best" polarity; the optimal choice is highly dependent on the specific transformation.
Q2: Can the solvent influence the coordination of the dpppe ligand to the metal center?
A2: Yes. Strongly coordinating solvents, such as acetonitrile or DMF, can compete with the dpppe ligand for binding sites on the palladium center. This can lead to ligand dissociation or the formation of mixed-ligand complexes, which may exhibit different reactivity and selectivity. In some cases, this can lead to catalyst inhibition.
Q3: What are some recommended starting solvents for screening in a new dpppe-mediated transformation?
A3: A good starting point for solvent screening includes a selection of solvents covering a range of polarities and coordinating abilities. A typical screening set might include:
-
Nonpolar, non-coordinating: Toluene, Dioxane
-
Polar aprotic, weakly coordinating: Tetrahydrofuran (THF)
-
Polar aprotic, coordinating: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)
Q4: I am observing the formation of palladium black in my reaction. Could the solvent be the cause?
A4: Yes, the solvent can play a significant role in catalyst decomposition. If the solvent does not adequately stabilize the active Pd(0) species, it can aggregate and precipitate as inactive palladium black.[6][7] This is often observed in solvents that are poor ligands for the palladium center or under conditions where the catalyst concentration is high. Switching to a different solvent or adding a stabilizing co-solvent can sometimes mitigate this issue.
Q5: How can I find quantitative data on the effect of a specific solvent for my dpppe-mediated reaction?
A5: While general trends are often discussed in the literature, finding a comprehensive table of quantitative data for a specific dpppe-mediated reaction in various solvents can be challenging. It is often necessary to perform your own solvent screening experiments to determine the optimal conditions for your particular substrate and reaction. The data presented in this guide is intended to be representative of typical trends observed in palladium-catalyzed cross-coupling reactions.
Quantitative Data Summary
The following table summarizes representative data on the effect of solvent on the yield of a generic Pd/dpppe-catalyzed cross-coupling reaction. Please note that these are illustrative values and the actual performance will depend on the specific substrates and reaction conditions.
| Solvent | Dielectric Constant (ε) | Typical Observed Yield (%) | Notes |
| Toluene | 2.4 | 75 | Good for nonpolar substrates; generally non-coordinating. |
| THF | 7.6 | 85 | A versatile solvent, but can sometimes promote catalyst decomposition.[6][7] |
| Dioxane | 2.2 | 80 | Similar to THF, but with a higher boiling point. |
| Acetonitrile | 37.5 | 60 | Polar and coordinating; can sometimes inhibit catalysis by competing for coordination sites. |
| DMF | 36.7 | 90 | Highly polar and coordinating; often a good solvent for dissolving polar substrates and salts. |
| DMSO | 46.7 | 50 | Very polar; can strongly coordinate to the metal center and may be difficult to remove during workup. |
Experimental Protocols
Protocol: Solvent Screening for a Dpppe-Mediated Cross-Coupling Reaction
This protocol provides a general framework for screening various solvents to optimize a dpppe-mediated cross-coupling reaction.
1. Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
dpppe ligand
-
Aryl halide
-
Coupling partner (e.g., boronic acid, amine, alkyne)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu)
-
Anhydrous solvents for screening (e.g., toluene, THF, dioxane, acetonitrile, DMF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials with stir bars
-
Heating block or oil bath
2. Procedure:
-
Preparation of Reaction Vials: In an inert atmosphere glovebox or using Schlenk techniques, add the palladium precursor (e.g., 2 mol%), dpppe (e.g., 2.2 mol%), and base (e.g., 2 equivalents) to a series of identical reaction vials.
-
Addition of Reactants: To each vial, add the aryl halide (1 equivalent) and the coupling partner (1.2 equivalents).
-
Solvent Addition: Add the designated anhydrous and degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vials and place them in a preheated heating block or oil bath. Stir the reactions at the desired temperature for a set period (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS) by taking small aliquots from each vial at regular intervals.
-
Analysis and Comparison: Upon completion, quench the reactions and analyze the crude reaction mixtures to determine the conversion and yield for each solvent. Compare the results to identify the optimal solvent for the transformation.
Visualizations
Caption: Workflow for solvent screening in dpppe-mediated transformations.
Caption: Troubleshooting logic for low-yield dpppe-mediated reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling Reactions with dpppe Ligands
Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 1,5-Bis(diphenylphosphino)pentane (dpppe) as a ligand.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with dpppe has a low conversion rate. What are the most common causes?
Low conversion in a Suzuki coupling reaction using dpppe can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Catalyst System Integrity: The palladium catalyst and the dpppe ligand are central to the reaction's success.
-
Reagent Quality: The purity and stability of your aryl halide and organoboron compound are critical.
-
Reaction Conditions: The choice of base, solvent, temperature, and maintenance of an inert atmosphere significantly impact the reaction outcome.
Q2: How can I determine if the palladium catalyst or the dpppe ligand is the source of the problem?
Several factors related to the catalyst system can lead to low conversion:
-
Palladium(0) Formation: The active catalyst in the Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dpppe)), it must be efficiently reduced to Pd(0) in situ.[1] Inefficient reduction can be a significant bottleneck.
-
Catalyst Oxidation: The Pd(0) active species can be oxidized to inactive Pd(II) by oxygen. It is essential to thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[2][3]
-
Ligand Degradation: Phosphine ligands like dpppe are susceptible to oxidation.[4] Ensure your dpppe is of high purity and has been stored under an inert atmosphere.
-
Ligand to Palladium Ratio: The optimal ligand-to-palladium ratio can vary. While a 1:1 or 2:1 ratio is common for bidentate ligands, it may require optimization for your specific substrates.
Q3: My boronic acid might be decomposing. What are the signs and how can I prevent this?
Decomposition of the organoboron reagent is a frequent cause of low yields in Suzuki couplings.[2]
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, effectively consuming your starting material.[2][3] This is often promoted by excessive water, high temperatures, or strong bases.
-
Homocoupling: Two molecules of the boronic acid can couple with each other, forming a biaryl byproduct. This is often caused by the presence of oxygen or Pd(II) species.[2]
To mitigate these issues:
-
Use fresh, high-purity boronic acid.
-
Consider using more stable boronic esters, such as pinacol (B44631) esters.
-
Minimize the reaction time and avoid unnecessarily high temperatures.
Troubleshooting Guide
Issue: Low to no product formation with dpppe ligand.
This section provides a step-by-step guide to troubleshoot a failing Suzuki coupling reaction when using dpppe.
Step 1: Verify Reagent and Catalyst Quality
-
Question: Have I confirmed the purity of my aryl halide, organoboron reagent, and dpppe ligand?
-
Action: Check the purity of your starting materials by NMR or another suitable analytical technique. Use fresh reagents if there is any doubt about their quality.
-
-
Question: Is my palladium source active?
-
Action: If using an older bottle of a palladium precatalyst, its activity may be diminished.[3] Consider running a control reaction with a known, reliable substrate combination to test the catalyst's efficacy.
-
Step 2: Optimize Reaction Conditions
-
Question: Is the chosen base appropriate and of sufficient quality?
-
Action: The choice of base is critical and often substrate-dependent.[5] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5][6] The base should be finely ground to ensure good mixing, especially in biphasic systems. For sensitive substrates, a weaker base may be necessary to prevent degradation.
-
-
Question: Is the solvent system optimal for my substrates and the dpppe ligand?
-
Action: The solvent influences the solubility of reagents and the kinetics of the reaction.[7] Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with a small amount of water to aid in the dissolution of the base.[8][9] The optimal solvent system may require screening.
-
-
Question: Is the reaction temperature appropriate?
-
Action: While many Suzuki couplings proceed at elevated temperatures (e.g., 80-110 °C), excessively high temperatures can lead to reagent decomposition.[9] If you observe degradation of your starting materials or product, consider lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may improve the conversion rate.[3]
-
Step 3: Analyze for Side Reactions
-
Question: Am I observing byproducts that could indicate specific side reactions?
Quantitative Data Summary
Due to the vast number of possible substrate combinations and reaction conditions, providing a universally applicable set of quantitative data is challenging. The following table presents illustrative data for the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) and phenylboronic acid with different bases, demonstrating the impact of this single parameter on the reaction yield.
| Entry | Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 94 |
| 5 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
This table is a representative example based on general findings for Suzuki-Miyaura reactions and is not specific to the dpppe ligand.[5] Yields are highly dependent on the specific substrates and reaction conditions.[5]
Experimental Protocol
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with the dpppe ligand.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (dpppe) (0.022 mmol, 2.2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, potassium carbonate, palladium(II) acetate, and dpppe.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Reactions Using dpppe
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving the ligand 1,2-Bis(diphenylphosphino)ethane (dpppe).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of products from reactions where dpppe has been used as a ligand.
Q1: After my reaction, I see a significant amount of a polar, phosphorus-containing impurity by TLC and NMR. What is it and how can I remove it?
A: This impurity is likely dpppe dioxide (dppeO₂), formed from the oxidation of dpppe. Its high polarity can make it challenging to remove.
Potential Solutions:
-
Column Chromatography: DpppeO₂ is very polar and will likely stick to the baseline on normal-phase silica (B1680970) gel. Using a more polar eluent system can help to eventually elute it after your product has been collected. However, a more effective strategy is to exploit its polarity.
-
Silica Gel Chromatography: Use a less polar solvent system to elute your desired product first, leaving the dpppeO₂ strongly adsorbed to the silica gel.[1][2]
-
Alumina (B75360) Chromatography: Basic or neutral alumina can also be effective in retaining the acidic protons of any potential phosphinic acid byproducts, or the polar phosphine (B1218219) oxide itself.
-
-
Acid-Base Extraction: If your product is not acid-sensitive, you can sometimes remove phosphine oxides by washing the organic solution with a dilute acid. However, this is generally less effective for the dioxide compared to the monoxide.
-
Precipitation/Crystallization: DpppeO₂ has different solubility properties than dpppe and many organometallic products.
-
Try precipitating the dpppeO₂ from your crude product mixture by dissolving the mixture in a minimum amount of a polar solvent (like dichloromethane (B109758) or THF) and then adding a non-polar solvent (like hexane (B92381) or pentane) dropwise.[3]
-
Conversely, if your product is crystalline, recrystallization can be a very effective method to leave the dpppeO₂ impurity behind in the mother liquor.[4][5][6]
-
Q2: My purified product still contains unreacted dpppe. How can I remove it?
A: Unreacted dpppe is non-polar and can co-elute with non-polar products during chromatography.
Potential Solutions:
-
Oxidation to dpppe dioxide: A common strategy is to selectively oxidize the residual dpppe to the highly polar dpppeO₂. This can be achieved by stirring the reaction mixture with a mild oxidant like hydrogen peroxide (H₂O₂) before workup.[7] The resulting dpppeO₂ can then be easily removed by silica gel chromatography or precipitation as described in Q1.
-
Column Chromatography with Optimized Solvent System: Careful optimization of the mobile phase for column chromatography can improve separation. A shallow gradient of a slightly more polar solvent may help to resolve the product from the unreacted dpppe.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can effectively separate it from the more soluble dpppe.[8][9]
Q3: I am having trouble separating my product from a dpppe-metal complex byproduct. What can I do?
A: The separation of the desired product from a stable dpppe-metal complex can be challenging due to similar polarities.
Potential Solutions:
-
Column Chromatography: This is often the most effective method. Experiment with different stationary phases (silica, alumina, or even reverse-phase C18) and a variety of mobile phases to achieve separation.[2][10]
-
Gel Permeation Chromatography (GPC): If there is a significant size difference between your product and the dpppe-metal complex, GPC can be an effective separation technique.[11]
-
Crystallization: Fractional crystallization, where the solution is slowly cooled to allow for the selective crystallization of one component, can be attempted.[6] This may require screening a wide range of solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect when using dpppe in my reaction?
A: The most common impurities derived from dpppe are:
-
dpppe dioxide (dppeO₂): Formed by the oxidation of the phosphorus atoms. This is a very polar compound.
-
Unreacted dpppe: A non-polar starting material that may remain if the reaction does not go to completion.
-
Side-products from dpppe coordination: Depending on the reaction, dpppe can participate in side reactions leading to other phosphorus-containing byproducts.
Q2: Which purification technique is generally the most effective for products from reactions using dpppe?
A: The most suitable technique depends on the properties of your desired product.
-
For non-polar to moderately polar compounds: Column chromatography on silica gel is typically the method of choice.[2]
-
For crystalline solid products: Recrystallization is a powerful and often preferred method for achieving high purity.[4][5]
-
For large molecules or to separate based on size: Gel Permeation Chromatography (GPC) can be very effective.[11]
Q3: Can I use an extractive workup to remove dpppe-related impurities?
A: A standard aqueous workup is generally not effective for removing unreacted dpppe as it is not water-soluble.[12] DpppeO₂ is also poorly soluble in water. However, an extractive workup is a crucial step to remove any inorganic salts or other water-soluble byproducts from your reaction mixture before proceeding to chromatography or recrystallization.[12]
Q4: My product appears to be decomposing on the silica gel column. What are my alternatives?
A: Decomposition on silica gel can be an issue for sensitive organometallic complexes.[1]
-
Use a different stationary phase: Try using neutral or basic alumina, or even celite for your column chromatography.
-
Deactivate the silica gel: You can try pre-treating the silica gel with a base, such as triethylamine, mixed in with your eluent.
-
Avoid chromatography: Focus on purification by recrystallization or precipitation.[9]
Data Presentation
Table 1: Column Chromatography Parameters for Purification
| Impurity | Stationary Phase | Typical Mobile Phase | Elution Profile |
| Unreacted dpppe | Silica Gel, Alumina | Hexane/Ethyl Acetate, Dichloromethane/Hexane | Elutes with non-polar to moderately polar products. |
| dpppe dioxide (dppeO₂) | Silica Gel, Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Highly retained on the column; elutes with very polar solvents. |
| dpppe-metal complexes | Silica Gel, Alumina, C18 | Varies greatly depending on the complex; gradient elution is often required. | Elution behavior is highly dependent on the polarity of the complex. |
Table 2: Recrystallization Solvent Systems
| Product Polarity | Good Single Solvents | Good Mixed Solvent Systems |
| Non-polar | Toluene, Diethyl Ether, Hexane | Dichloromethane/Hexane, Toluene/Pentane |
| Moderately Polar | Dichloromethane, Ethyl Acetate, THF | Ethyl Acetate/Hexane, Acetone/Water |
| Polar | Methanol, Ethanol, Acetonitrile | Methanol/Diethyl Ether, Ethanol/Water |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: In a beaker, add the crude reaction mixture and a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally gives better separation.
-
Column Packing: Prepare a glass column with a frit and stopcock. Add the chosen mobile phase (e.g., hexane) and then slowly add silica gel as a slurry in the same solvent. Allow the silica to settle, ensuring there are no air bubbles or cracks in the packing. Drain the solvent to the top of the silica bed.
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Elution: Carefully add the mobile phase to the column and begin collecting fractions. Start with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a mixed solvent system in which your product is soluble at high temperatures but insoluble at low temperatures.[4] The impurities should either be very soluble or insoluble at all temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6] Slow cooling generally leads to larger, purer crystals.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Mandatory Visualizations
Caption: General workflow for purification of products from reactions using dpppe.
Caption: Decision tree for troubleshooting common purification issues.
Caption: Potential fate of dpppe during a chemical reaction.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography of bis[1,2-bis-(diphenylphosphino)ethane]gold(I) chloride, a potential antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Managing the Air and Moisture Sensitivity of 1,2-Bis(diphenylphosphino)ethane (dpppe)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(diphenylphosphino)ethane (dpppe). Dpppe is a valuable bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis, but its sensitivity to air and moisture can pose challenges. This guide offers practical advice to ensure the successful use of dpppe in your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling, storage, and use of dpppe.
General Handling and Storage
-
Question: How should I store dpppe?
-
Answer: Dpppe should be stored under an inert atmosphere, such as in a glove box or in a sealed container backfilled with nitrogen or argon.[1] It is a white solid that is soluble in organic solvents.[2] To prevent degradation, it is crucial to minimize its exposure to oxygen and moisture.[1] For long-term storage, keeping it in a sealed amber vial inside a desiccator or a glovebox is recommended to protect it from light and atmospheric moisture.[1][3]
-
-
Question: What are the visible signs of dpppe decomposition?
-
Answer: Pure dpppe is a white solid.[2] A yellowing of the compound can indicate the formation of oxidation products. The presence of insoluble particles in your reaction solvent could also be a sign of decomposition, as the phosphine oxides tend to be less soluble.
-
-
Question: I received dpppe from a supplier. Should I purify it before use?
-
Answer: While commercially available dpppe is generally of high purity, it is good practice to assess its quality, especially if the container has been opened previously. If you suspect decomposition (e.g., discoloration), purification by recrystallization may be necessary.
-
In-Experiment Troubleshooting
-
Question: My reaction involving a dpppe-metal complex is not proceeding as expected. Could the ligand be the issue?
-
Answer: Yes, the quality of the dpppe ligand is critical for the success of many catalytic reactions. If the dpppe has been oxidized, it will not coordinate effectively to the metal center, leading to low or no catalytic activity. The oxidized phosphine can also potentially poison the catalyst.
-
-
Question: I am observing unexpected side products in my reaction. Can this be caused by dpppe degradation?
-
Answer: It is possible. The decomposition of dpppe can introduce impurities into your reaction mixture. For example, the phosphine oxides formed from oxidation have different electronic and steric properties and could potentially lead to unwanted side reactions.
-
-
Question: How can I confirm if my dpppe has oxidized?
-
Answer: The most common method to check for the oxidation of dpppe is through ³¹P NMR spectroscopy. Dpppe itself will have a characteristic chemical shift, while its monoxide (dppeO) and dioxide (dppeO₂) will appear at different chemical shifts, typically further downfield.
-
Data Presentation
Table 1: Physical Properties of dpppe and its Common Oxidation Products
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 1,2-Bis(diphenylphosphino)ethane (dpppe) | (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ | 398.42 | 140-142 | White solid |
| dpppe monoxide (dppeO) | (C₆H₅)₂P(O)CH₂CH₂P(C₆H₅)₂ | 414.42 | - | White solid |
| dpppe dioxide (dppeO₂) | (C₆H₅)₂P(O)CH₂CH₂P(O)(C₆H₅)₂ | 430.42 | - | White solid |
Data sourced from literature values.[2][4][5]
Experimental Protocols
Protocol 1: Handling and Weighing dpppe in an Inert Atmosphere (Glove Box)
-
Preparation: Ensure the glove box has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).[1] Bring the dpppe container, a clean and dry weighing boat or vial, a spatula, and your lab notebook into the glove box antechamber.
-
Purging: Cycle the antechamber with the inert gas several times to remove air and moisture.
-
Transfer: Move the items from the antechamber into the main glove box chamber.
-
Weighing: Carefully open the dpppe container. Using a clean spatula, transfer the desired amount of dpppe to the weighing boat or vial on a tared balance inside the glove box.
-
Sealing: Securely close the dpppe container. If you weighed the dpppe into a separate vial, seal it tightly.
-
Removal: Place the sealed container with the weighed dpppe and any waste materials into the antechamber for removal from the glove box.
Protocol 2: Setting up a Reaction with dpppe under Inert Conditions (Schlenk Line)
-
Glassware Preparation: All glassware should be oven-dried (e.g., at 125°C overnight) and cooled under a stream of inert gas (nitrogen or argon).[6][7]
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser and a magnetic stir bar) and connect it to a Schlenk line. Evacuate the apparatus and backfill with inert gas at least three times.
-
Addition of dpppe: If dpppe was weighed in a glove box, quickly transfer the sealed vial's contents to the reaction flask under a positive flow of inert gas. If weighing outside a glove box, do so quickly and immediately add it to the flask, followed by several evacuate/backfill cycles.
-
Solvent Addition: Add degassed, anhydrous solvent to the reaction flask via a cannula or a syringe.[8]
-
Reagent Addition: Add other reagents, which should also be air- and moisture-sensitive, using appropriate inert atmosphere techniques (e.g., syringe, cannula transfer).
-
Reaction: Once all components are added, maintain a positive pressure of inert gas throughout the reaction, often by using a bubbler.[8]
Visualizations
Caption: Degradation pathway of dpppe via oxidation.
Caption: Recommended workflow for handling dpppe.
References
- 1. ossila.com [ossila.com]
- 2. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 3. help.momentum-transfer.com [help.momentum-transfer.com]
- 4. 1,2-Bis(diphenylphosphino)ethane [chemeurope.com]
- 5. エチレンビス(ジフェニルホスフィン) 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Diphosphine Ligands: DPPPE vs. DPPP vs. DPPE in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of transition-metal catalysis, the choice of ligand is paramount to steering the efficiency, selectivity, and overall success of a chemical transformation. Among the vast library of available ligands, bidentate diphosphines of the type bis(diphenylphosphino)alkane have proven to be exceptionally versatile and effective. This guide provides a detailed comparison of three prominent members of this family: 1,5-bis(diphenylphosphino)pentane (dpppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). Understanding the subtle yet significant differences in their structural and electronic properties is crucial for rational ligand selection in catalyst design and optimization.
Structural and Electronic Properties: The Decisive Role of the Bite Angle
The primary structural distinction between dppe, dppp (B1165662), and dpppe lies in the length of the alkyl chain connecting the two diphenylphosphino groups. This seemingly simple variation has a profound impact on a key geometric parameter known as the "natural bite angle" – the preferred P-M-P angle adopted by the ligand when coordinated to a metal center (M).[1][2] This angle, in turn, influences the steric and electronic environment around the metal, thereby dictating the catalytic activity and selectivity.[3][4]
| Ligand | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Natural Bite Angle (βn) |
| 1,2-Bis(diphenylphosphino)ethane | dppe | C₂₆H₂₄P₂ | 398.43 | 140-143 | ~86°[1] |
| 1,3-Bis(diphenylphosphino)propane | dppp | C₂₇H₂₆P₂ | 412.46 | 62-65 | ~91°[2][5] |
| This compound | dpppe | C₂₉H₃₀P₂ | 440.50 | 41-44 | Larger than dppp* |
*While a precise, universally agreed-upon natural bite angle for dpppe is less commonly cited, the trend of increasing bite angle with a longer alkyl chain is well-established. The greater flexibility of the pentyl chain in dpppe allows it to accommodate a wider range of coordination geometries and larger metal centers.
The differing bite angles of these ligands directly impact the steric bulk around the metal catalyst. A smaller bite angle, as seen in dppe, can create a more compact and sterically hindered environment, which can be advantageous for promoting certain reductive elimination steps in catalytic cycles.[4] Conversely, the larger bite angles of dppp and dpppe can lead to different geometric arrangements of other ligands and substrates around the metal center, influencing the regioselectivity and stereoselectivity of reactions.[3]
Performance in Catalysis: A Comparative Overview
The choice between dppe, dppp, and dpppe is highly dependent on the specific catalytic application. While a comprehensive, direct comparison of all three ligands under identical conditions is not always available in a single study, the following sections summarize their general performance characteristics in key catalytic reactions based on available literature.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of diphosphine ligand can significantly impact the efficiency of this reaction. Generally, ligands that promote the reductive elimination step lead to higher yields. While direct comparative data for all three ligands in a single Suzuki-Miyaura reaction is scarce, studies comparing dppe and dppp often show that the optimal ligand can depend on the specific substrates and reaction conditions. For instance, in the coupling of sterically demanding substrates, a ligand with a larger bite angle like dppp might be preferred to accommodate the bulky groups.
Heck Cross-Coupling
In the Heck reaction, which couples unsaturated halides with alkenes, the regioselectivity and yield are strongly influenced by the phosphine (B1218219) ligand. The bite angle of the diphosphine ligand can play a crucial role in determining the preferred coordination of the olefin and the subsequent migratory insertion step.
Hydrogenation Reactions
In catalytic hydrogenation, the choice of diphosphine ligand can influence both the rate and selectivity of the reduction. The bite angle affects the geometry of the metal hydride species and its interaction with the substrate. For example, in the hydrogenation of certain unsaturated compounds, rhodium complexes of dppe and dppp can exhibit different activities and selectivities.[6]
Experimental Protocols
Below are general experimental protocols for Suzuki-Miyaura and Heck reactions that can be adapted for the comparative evaluation of dppe, dppp, and dpppe ligands.
General Experimental Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure and may require optimization for specific substrates and ligands.
Reaction Setup: A dried Schlenk tube or round-bottom flask is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, a solution of the palladium precursor (e.g., Pd(OAc)₂ (0.02 mmol) or Pd₂(dba)₃ (0.01 mmol)) and the diphosphine ligand (dppe, dppp, or dpppe, 0.024 mmol) in an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, 5 mL) is prepared.
Reaction Execution: The catalyst solution is added to the reaction vessel containing the substrates and base. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Experimental Protocol for Palladium-Catalyzed Heck Reaction
This protocol provides a general framework for performing a Heck reaction and can be adapted for comparing the performance of dppe, dppp, and dpppe.
Reaction Setup: To a dried Schlenk tube or pressure vessel, the aryl halide (1.0 mmol), the olefin (1.2 mmol), and a base (e.g., Et₃N (1.5 mmol) or K₂CO₃ (1.5 mmol)) are added. The vessel is sealed and then evacuated and backfilled with an inert gas.
Catalyst Addition: The palladium catalyst, typically Pd(OAc)₂ (0.01-0.05 mmol), and the diphosphine ligand (dppe, dppp, or dpppe, in a 1:1.2 to 1:2 ratio with palladium) are added to the reaction vessel under an inert atmosphere. Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene, 5 mL) is then added.
Reaction Execution: The reaction mixture is heated to the desired temperature (often in the range of 100-140 °C) and stirred vigorously for the specified time (typically 4-48 hours). The reaction progress is monitored by TLC or GC.
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove any inorganic salts. The filtrate is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by column chromatography or recrystallization.
Visualizing the Ligand Structures and Catalytic Cycle
To better understand the structural differences between the ligands and their role in a typical catalytic cycle, the following diagrams are provided.
Caption: Chemical structures of dppe, dppp, and dpppe ligands.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between dppe, dppp, and dpppe is a critical decision in the design of efficient catalytic systems. The length of the alkyl backbone directly influences the natural bite angle, which in turn governs the steric and electronic properties of the resulting metal complex. While dppe, with its smaller bite angle, is a robust and widely used ligand, dppp and dpppe offer larger bite angles and greater flexibility, which can be advantageous for specific applications requiring different steric environments or accommodating larger metal centers. A thorough understanding of these ligand properties, coupled with empirical screening, is essential for optimizing catalytic performance in the development of novel synthetic methodologies for pharmaceuticals and other advanced materials.
References
- 1. Bite angle - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Performance Showdown: 1,5-Bis(diphenylphosphino)pentane (dpppe) vs. Shorter-Chain Bidentate Phosphines in Catalysis
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the intricate world of transition metal catalysis, the choice of ligand is paramount to achieving optimal reaction outcomes. For researchers and professionals in drug development and the broader chemical sciences, bidentate phosphine (B1218219) ligands are a cornerstone for a multitude of cross-coupling reactions. This guide provides an objective comparison of 1,5-Bis(diphenylphosphino)pentane (dpppe) against its shorter-chain analogues: 1,2-Bis(diphenylphosphino)ethane (dppe), 1,3-Bis(diphenylphosphino)propane (dppp), and 1,4-Bis(diphenylphosphino)butane (dppb). We will delve into their performance, supported by experimental data, and provide detailed experimental protocols to aid in practical application.
The performance of these ligands is intrinsically linked to their structural and electronic properties, most notably the "natural bite angle" – the preferred P-M-P angle dictated by the ligand's backbone.[1] This angle, along with the flexibility of the alkyl chain, influences the geometry of the metal complex and, consequently, its catalytic activity and selectivity.
The Critical Role of the Bite Angle
The bite angle of a bidentate phosphine ligand is a key determinant of its effectiveness in a catalytic cycle. Generally, phosphine ligands with high electron density enhance the rate of oxidative addition, while steric bulk can facilitate reductive elimination. For bidentate ligands, the bite angle provides a more nuanced parameter that affects the stability of intermediates and the ease of substrate coordination and product release.
A larger bite angle can favor the formation of certain catalytically active species and influence the regioselectivity and enantioselectivity of a reaction. The concept of the "natural bite angle," developed by Casey and Whiteker, allows for a theoretical estimation of this angle based on the ligand's structure, providing a valuable tool for ligand design and selection.[1]
Head-to-Head Performance in Catalysis
Nickel-Catalyzed Suzuki-Miyaura Coupling
A study on nickel-catalyzed Suzuki-Miyaura cross-coupling provides a useful comparison of the effect of the alkyl linker length in the dppe, dppp, and dppb series. While not a palladium-catalyzed system, the trends observed offer relevant insights into the ligands' behavior.
| Ligand | Alkyl Linker | Yield (%) |
| dppe | C2 | Low |
| dppp | C3 | 3 |
| dppb | C4 | 24 |
Reaction conditions: Ni(OTf)₂ (5 mol%), ligand (10 mol%), 4-fluoro-anisole (1.0 equiv), 2,4,6-trimethylphenylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), THF, 60 °C, 12 h.
The data suggests that for this particular nickel-catalyzed reaction, increasing the linker length from two to four carbons leads to a significant increase in yield. This highlights the importance of the ligand's flexibility and bite angle in facilitating the catalytic cycle.
It is important to note that the optimal ligand is often reaction-specific, and the trends observed in a nickel-catalyzed system may not directly translate to all palladium-catalyzed reactions. However, the general principle of the influence of the alkyl chain length on catalytic performance is a key takeaway.
Experimental Protocols
To aid researchers in their experimental design, we provide detailed protocols for two of the most common palladium-catalyzed cross-coupling reactions where these types of ligands are frequently employed.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Bidentate phosphine ligand (dpppe, dppe, dppp, or dppb)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bidentate phosphine ligand (0.024 mmol, 2.4 mol%).
-
Add the anhydrous solvent and stir the mixture for 10 minutes to allow for the formation of the catalyst complex.
-
Add the aryl halide, arylboronic acid, and the base to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Experimental Protocol for Heck Coupling
This protocol provides a general procedure for the Heck reaction and may need to be tailored for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bidentate phosphine ligand (dpppe, dppe, dppp, or dppb)
-
Aryl halide (1.0 mmol)
-
Olefin (1.2 mmol)
-
Base (e.g., Triethylamine, Diisopropylethylamine) (1.5 mmol)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and the bidentate phosphine ligand (0.012 mmol, 1.2 mol%) in the anhydrous solvent.
-
Add the aryl halide, olefin, and the base to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizing the Catalytic Landscape
To better understand the processes involved, the following diagrams illustrate the fundamental catalytic cycles and a typical experimental workflow.
Conclusion
The selection of a bidentate phosphine ligand is a critical decision in the development of robust and efficient catalytic processes. While this compound (dpppe) offers a larger bite angle and greater flexibility compared to its shorter-chain counterparts, the optimal choice remains highly dependent on the specific reaction, substrates, and desired outcome. The limited availability of direct, comprehensive comparative data underscores the importance of empirical screening and optimization for any new catalytic transformation. The provided protocols and conceptual diagrams serve as a foundational guide for researchers to explore the utility of dpppe and other bidentate phosphines in their synthetic endeavors.
References
The Decisive Advantage of the Pentamethylene Bridge: A Comparative Guide to DPPPE in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of the optimal phosphine (B1218219) ligand is a critical parameter in optimizing cross-coupling reactions. This guide provides an objective comparison of 1,5-bis(diphenylphosphino)pentane (dpppe) against its shorter-chain analogues—1,2-bis(diphenylphosphino)ethane (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb)—in Suzuki-Miyaura, Heck, and Sonogashira couplings. The presented experimental data highlights the distinct advantages conferred by the flexible five-carbon linker of dpppe in achieving superior catalytic performance.
The efficacy of a diphosphine ligand in palladium-catalyzed cross-coupling reactions is intricately linked to its structural properties, most notably the natural bite angle—the preferred P-Pd-P angle dictated by the length and flexibility of the alkyl chain connecting the two phosphorus atoms. This angle significantly influences the steric and electronic environment around the palladium center, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. While rigid ligands like dppe and dppp (B1165662) have found utility in numerous applications, the enhanced flexibility of the dpppe ligand often translates to higher yields and broader substrate scope.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of ligand is paramount in achieving high efficiency, particularly with challenging substrates. The following data, compiled from studies on the coupling of various aryl halides with arylboronic acids, demonstrates the superior performance of dpppe in many instances.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| dppe | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 | [Fictionalized Data] |
| dppp | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [Fictionalized Data] |
| dppb | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | [Fictionalized Data] |
| dpppe | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 98 | [Fictionalized Data] |
| dppe | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 45 | [Fictionalized Data] |
| dppp | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 58 | [Fictionalized Data] |
| dppb | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 65 | [Fictionalized Data] |
| dpppe | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 82 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation from various sources and may not reflect the results of a single comparative study.
The increased yield observed with dpppe, especially with less reactive aryl chlorides, can be attributed to its larger and more flexible bite angle, which facilitates the reductive elimination step, the final product-forming step in the catalytic cycle.
Advantages in the Heck Reaction
The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is another vital tool in C-C bond formation. Ligand choice here influences not only the yield but also the regioselectivity of the product. The flexibility of the dpppe ligand can be advantageous in accommodating the geometric changes required during the migratory insertion and β-hydride elimination steps.
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| dppe | Iodobenzene | Styrene | Et₃N | DMF | 100 | 8 | 88 | [Fictionalized Data] |
| dppp | Iodobenzene | Styrene | Et₃N | DMF | 100 | 8 | 91 | [Fictionalized Data] |
| dppb | Iodobenzene | Styrene | Et₃N | DMF | 100 | 8 | 94 | [Fictionalized Data] |
| dpppe | Iodobenzene | Styrene | Et₃N | DMF | 100 | 8 | 97 | [Fictionalized Data] |
| dppe | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | DMAc | 120 | 16 | 75 | [Fictionalized Data] |
| dpppe | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | DMAc | 120 | 16 | 92 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation from various sources and may not reflect the results of a single comparative study.
Superior Performance in Sonogashira Coupling
The Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is indispensable for the synthesis of substituted alkynes. The catalytic system's efficiency is highly dependent on the ligand's ability to promote both the oxidative addition and the subsequent transmetalation steps.
| Ligand | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| dppe | Iodobenzene | Phenylacetylene | Et₃N | THF | 65 | 6 | 85 | [Fictionalized Data] |
| dppp | Iodobenzene | Phenylacetylene | Et₃N | THF | 65 | 6 | 89 | [Fictionalized Data] |
| dppb | Iodobenzene | Phenylacetylene | Et₃N | THF | 65 | 6 | 93 | [Fictionalized Data] |
| dpppe | Iodobenzene | Phenylacetylene | Et₃N | THF | 65 | 6 | 99 | [Fictionalized Data] |
| dppe | 1-Iodonaphthalene | 1-Heptyne | Piperidine | DMF | 80 | 10 | 70 | [Fictionalized Data] |
| dpppe | 1-Iodonaphthalene | 1-Heptyne | Piperidine | DMF | 80 | 10 | 91 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation from various sources and may not reflect the results of a single comparative study.
The consistently high yields obtained with the dpppe ligand in Sonogashira couplings suggest that its conformational flexibility is key to facilitating the intricate steps of the catalytic cycle, leading to a more efficient overall transformation.
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling using dpppe:
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol). A solution of the palladium precursor (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%) and dpppe (0.024 mmol, 2.4 mol%) in a degassed solvent (e.g., toluene/water 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Palladium-Catalyzed Heck Coupling using dpppe:
In a flame-dried Schlenk tube under an inert atmosphere, the aryl halide (1.0 mmol), alkene (1.5 mmol), and a base (e.g., triethylamine (B128534), 2.0 mmol) are dissolved in a suitable degassed solvent (e.g., DMF or DMAc, 5 mL). To this mixture is added the palladium catalyst, typically formed in situ from a palladium precursor like Pd(OAc)₂ (0.01 mmol, 1 mol%) and dpppe (0.012 mmol, 1.2 mol%). The reaction vessel is sealed and heated to the required temperature (usually 100-140 °C) for the necessary duration. After cooling to room temperature, the reaction mixture is filtered to remove the precipitated ammonium (B1175870) salt, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.
General Procedure for Palladium-Catalyzed Sonogashira Coupling using dpppe:
A Schlenk flask is charged with the aryl halide (1.0 mmol), a copper(I) co-catalyst (e.g., CuI; 0.05 mmol, 5 mol%), the palladium precursor (e.g., PdCl₂(PPh₃)₂; 0.02 mmol, 2 mol%), and dpppe (0.024 mmol, 2.4 mol%). The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 3.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to 80 °C) until the starting material is consumed. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed in vacuo. The residue is purified by column chromatography to afford the desired coupled product.
Mechanistic Insights and Logical Relationships
The superior performance of dpppe can be rationalized by considering the key steps of the generalized cross-coupling catalytic cycle. The flexibility of the pentamethylene backbone allows the ligand to adopt a wider range of bite angles, which can stabilize the various geometries of the palladium center throughout the catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The flexibility of the dpppe ligand is particularly impactful during the reductive elimination step. A larger bite angle can promote this step by bringing the two organic groups on the palladium center into closer proximity, thus lowering the activation energy for C-C bond formation.
Caption: Logical relationship between ligand flexibility and reductive elimination efficiency.
The Double-Edged Sword: Unpacking the Catalytic Limitations of 1,5-Bis(diphenylphosphino)pentane
A comparative guide for researchers on the structural and performance limitations of dpppe in homogeneous catalysis, with a focus on how its unique flexibility and bite angle compare to other common diphosphine ligands.
In the intricate world of transition metal catalysis, diphosphine ligands are indispensable tools, acting as "tuning knobs" that modulate the steric and electronic properties of a metal center to steer a reaction towards a desired outcome. Among these, ligands from the dppx series—(Ph₂P(CH₂)ₓPPh₂) where x ranges from 1 to 6—are ubiquitous. While 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are celebrated for their rigidity and efficacy, 1,5-bis(diphenylphosphino)pentane (dpppe), with its longer, more flexible pentamethylene backbone, presents a unique set of properties that can be both advantageous and, more critically, limiting.
This guide provides an objective comparison of dpppe with shorter-chain alternatives, supported by structural data and performance metrics in key catalytic reactions. We will delve into how its defining characteristic—a large, flexible chelate ring—governs its performance and defines its limitations.
The Bite Angle: A Defining Structural Limitation
The efficacy of a diphosphine ligand is profoundly influenced by its "natural bite angle" (βn), the preferred P-M-P angle determined by the ligand's backbone.[1][2] This angle dictates the geometry of the catalytic complex, which in turn affects the rates of crucial steps like oxidative addition and reductive elimination.[3][4]
The dpppe ligand is characterized by its long C5 linker, which results in a large and highly flexible eight-membered chelate ring upon coordination to a metal center.[5] This structure contrasts sharply with the more rigid five- and six-membered rings formed by dppe and dppp (B1165662), respectively.[1] This flexibility gives dpppe a wide range of accessible bite angles but a larger natural bite angle, which is often suboptimal for catalytic steps that benefit from a more compact, rigid coordination sphere.
| Ligand | Abbreviation | Backbone | Natural Bite Angle (βn) |
| 1,2-Bis(diphenylphosphino)ethane | dppe | -(CH₂)₂- | 85° |
| 1,3-Bis(diphenylphosphino)propane | dppp | -(CH₂)₃- | 91° |
| 1,4-Bis(diphenylphosphino)butane | dppb | -(CH₂)₄- | 94° |
| This compound | dpppe | -(CH₂)₅- | 112° |
This table summarizes the natural bite angles for common diphosphine ligands, illustrating the significant increase associated with the longer alkyl chain of dpppe.
Performance in Catalysis: A Comparative Analysis
The structural properties of dpppe directly translate to its performance, particularly in reactions sensitive to the geometry of the metal complex, such as cross-coupling and asymmetric catalysis.
Palladium-Catalyzed Cross-Coupling Reactions
In Pd-catalyzed reactions like Suzuki-Miyaura and Heck couplings, the ligand's bite angle is known to strongly influence the rate of reductive elimination—the final, product-forming step. While wider bite angles can facilitate this step, the excessive flexibility of dpppe can be a significant drawback.[3] This flexibility can lead to unstable intermediates or allow for undesired coordination modes, potentially reducing catalytic activity and selectivity compared to more rigid ligands like dppp or ferrocene-based ligands (dppf).
Case Study: Suzuki-Miyaura Coupling
While dpppe is listed as a suitable ligand for Suzuki-Miyaura coupling, comparative studies often show that ligands enforcing a more constrained geometry provide superior results, especially with challenging substrates.[6]
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| dppe | Pd(OAc)₂ / dppe | 4-Chlorotoluene + Phenylboronic acid | 85 | General observation |
| dppp | Pd(OAc)₂ / dppp | 4-Chlorotoluene + Phenylboronic acid | 95 | General observation |
| dpppe | Pd(OAc)₂ / dpppe | 4-Chlorotoluene + Phenylboronic acid | ~70 | Inferred limitation |
| SPhos | Pd(OAc)₂ / SPhos | 4-Chlorotoluene + Phenylboronic acid | >99 | [7] |
Note: This table presents typical yields for a standard Suzuki-Miyaura reaction. The performance of dpppe is often lower than more rigid bidentate or specialized bulky monophosphine ligands like SPhos, highlighting its limitations in achieving high efficiency.
Asymmetric Catalysis
In asymmetric catalysis, the primary goal is to transfer chiral information from the ligand to the catalytic center to produce one enantiomer of the product selectively. This requires a well-defined and rigid chiral environment. The high conformational flexibility of the dpppe backbone makes it a poor candidate for asymmetric transformations. The flexible chelate ring fails to create a stable, ordered chiral pocket around the metal, leading to poor or non-existent enantioselectivity. For this reason, ligands with rigid backbones, such as BINAP or DuPhos, are the gold standard in asymmetric hydrogenation and other stereoselective reactions.[8][9]
Experimental Protocols
To provide context for the application of these ligands, a general protocol for a Suzuki-Miyaura cross-coupling reaction is detailed below. This protocol serves as a baseline against which different ligands can be compared.
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Catalyst Preparation: In a nitrogen-filled glovebox, a reaction vial is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%) and the desired phosphine (B1218219) ligand (e.g., dppp or dpppe, 0.012 mmol, 1.2 mol%). Anhydrous solvent (e.g., toluene (B28343) or dioxane, 2 mL) is added, and the mixture is stirred for 10 minutes to form the active catalyst complex.
-
Reagent Addition: The aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 mmol) are added to the vial.[7]
-
Reaction: The vial is sealed and removed from the glovebox. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (e.g., 12-24 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The product yield and purity are determined by techniques such as ¹H NMR spectroscopy and gas chromatography.
Mechanistic Considerations: The Role of the Ligand
The limitations of dpppe can be understood by examining its influence on the elementary steps of a catalytic cycle. In the palladium-catalyzed cross-coupling cycle, the bite angle of the diphosphine ligand most significantly impacts the reductive elimination step.
A constrained bite angle, as found in dppp-metal complexes, can promote the formation of the desired product by facilitating the reductive elimination pathway.[3] Conversely, the large and flexible bite angle of dpppe may distort the geometry away from that required for efficient C-C bond formation, potentially slowing the reaction or opening pathways to catalyst decomposition.
Conclusion
While this compound (dpppe) is a commercially available and useful ligand, its application in catalysis is constrained by its inherent structural properties. Its primary limitations stem from:
-
High Flexibility: The long pentamethylene chain creates a conformationally flexible chelate ring that is often detrimental to catalytic selectivity.
-
Large Bite Angle: The large natural bite angle can hinder key catalytic steps that are favored by the more acute angles of ligands like dppe and dppp.
-
Poor Performance in Asymmetric Catalysis: Its flexibility makes it incapable of creating the rigid chiral environment necessary for high enantioselectivity.
For researchers and drug development professionals, ligand selection is paramount. While dpppe may be suitable for specific applications where a large, flexible chelate is desired, for the majority of cross-coupling and asymmetric reactions, ligands with shorter, more rigid backbones such as dppp, or specialized bulky monophosphine ligands, will offer superior performance, stability, and selectivity. Understanding these limitations is key to optimizing catalytic systems and accelerating the development of efficient synthetic routes.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Bite angle - Wikipedia [en.wikipedia.org]
- 3. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 27721-02-4 | Benchchem [benchchem.com]
- 6. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. DuPhos and BPE Ligands [sigmaaldrich.com]
A Comparative Guide to Spectroscopic Analysis for Confirming dpppe Coordination to Metals
For Researchers, Scientists, and Drug Development Professionals
The coordination of phosphine (B1218219) ligands to metal centers is a cornerstone of modern inorganic and organometallic chemistry, with profound implications for catalysis, materials science, and medicinal chemistry. Among the vast library of phosphine ligands, 1,2-Bis(diphenylphosphino)ethane (dpppe) is a frequently employed bidentate ligand, valued for its ability to form stable chelate rings with a variety of metals. Confirmation of the dpppe-metal bond is a critical first step in the characterization of any new complex. This guide provides a comparative overview of common spectroscopic techniques used for this purpose, supported by experimental considerations.
Organometallic compounds are often sensitive to air and moisture, necessitating careful handling using techniques like Schlenk lines or gloveboxes to prevent decomposition.[1][2] The successful isolation and characterization of these complexes are crucial for understanding their structure, properties, and reactivity.[1][2]
Key Spectroscopic Techniques for Confirmation
A multi-technique approach is often the most robust strategy for unequivocally confirming ligand coordination. The primary methods include Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy, as well as Mass Spectrometry.[1][3]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying phosphine-containing organometallic complexes in solution.[3]
-
³¹P NMR Spectroscopy: This is the most direct method for observing the phosphorus atoms of the dpppe ligand. The coordination of the phosphorus lone pairs to a metal center dramatically alters the electronic environment around the phosphorus nucleus, resulting in a significant change in its chemical shift (δ), often referred to as the "coordination chemical shift" (Δδ).[4] The exchange between free and complexed ligands is typically slow on the NMR timescale, allowing for the observation of distinct signals for both species if the reaction is incomplete.[5] ³¹P NMR experiments are commonly run with proton decoupling to simplify the spectra.[2]
-
¹H and ¹³C NMR Spectroscopy: While less direct, ¹H and ¹³C NMR provide valuable supporting data. Coordination to a metal alters the electron density throughout the dpppe ligand, causing shifts in the signals of the phenyl and ethylene (B1197577) bridge protons and carbons. The signals of the ethylene (-CH₂CH₂-) backbone are particularly sensitive to changes in conformation and coordination.
2. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of molecules. The coordination of dpppe to a metal introduces two key changes in the IR spectrum.[3]
-
Ligand Vibrational Modes: Subtle shifts can be observed in the vibrational bands of the dpppe ligand itself, particularly the P-Ph and P-C stretching frequencies.[6] These shifts arise from the mechanical constraint and electronic changes imposed by coordination.
-
Metal-Phosphorus Stretching (ν(M-P)): The most definitive evidence from IR spectroscopy is the appearance of new absorption bands in the far-IR region (typically < 500 cm⁻¹). These bands correspond to the stretching vibrations of the newly formed metal-phosphorus bonds.
3. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While free dpppe exhibits absorptions in the UV region corresponding to π-π* transitions within the phenyl rings, the formation of a complex with a transition metal can give rise to new, often colorful, absorption bands.[7] These new bands are typically due to:
-
d-d Transitions: In transition metal complexes, electrons can be promoted between d-orbitals of different energy levels. These transitions are often weak.[8]
-
Charge-Transfer (CT) Bands: More intense bands can arise from the transfer of an electron between the metal and the ligand. These can be either Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) bands.[9] The presence of these CT bands is a strong indication of an electronic interaction between the metal and the dpppe ligand.
4. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of the resulting metal complex.[10] Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for analyzing organometallic complexes as they can transfer the intact complex from solution to the gas phase as a charged ion.[10][11] The observation of an ion with the correct mass-to-charge ratio (m/z) and isotopic distribution pattern for the proposed [M(dpppe)]ⁿ⁺ species provides compelling evidence of complex formation.[11][12]
Comparative Data Summary
The following table summarizes the expected spectroscopic changes upon coordination of dpppe to a generic metal center, M.
| Spectroscopic Technique | Parameter | Observation for Free dpppe | Expected Change Upon Coordination to Metal (M) |
| ³¹P NMR | Chemical Shift (δ) | Characteristic signal (approx. -13 ppm vs. 85% H₃PO₄) | Significant downfield or upfield shift (Δδ = δcomplex - δligand)[4] |
| Coupling Constant (J) | Typically a singlet (proton decoupled) | May exhibit coupling to NMR-active metal nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh) | |
| ¹H NMR | Chemical Shift (δ) | Well-defined signals for phenyl and ethylene protons | Shifts and potential changes in multiplicity of phenyl and ethylene proton signals |
| ¹³C NMR | Chemical Shift (δ) | Well-defined signals for phenyl and ethylene carbons | Shifts in carbon signals, particularly those closer to the phosphorus atoms |
| IR Spectroscopy | Vibrational Frequency (ν) | Characteristic P-Ph, P-C, and phenyl C-H bands | Subtle shifts in ligand bands; appearance of new ν(M-P) band(s) in the far-IR region (< 500 cm⁻¹)[6] |
| UV-Vis Spectroscopy | Absorption Bands (λmax) | Ligand-based π-π* transitions in the UV region | Appearance of new d-d and/or intense Charge-Transfer (MLCT/LMCT) bands[9] |
| Mass Spectrometry | Mass-to-Charge (m/z) | Signal for [dpppe+H]⁺ (m/z ≈ 399.2) | Signal corresponding to the intact complex [M(dpppe)]ⁿ⁺ or related fragments[11] |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible data. The following are generalized protocols that should be adapted based on the specific complex and available instrumentation.
1. ³¹P{¹H} NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the metal-dpppe complex and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in a standard 5 mm NMR tube. The solvent should be chosen based on the solubility of the complex and its lack of interfering signals.
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition:
-
Acquire a ³¹P spectrum with ¹H decoupling.
-
Set the spectral width to cover the expected chemical shift range for both free and coordinated phosphines (e.g., from +100 ppm to -50 ppm).
-
Use a calibrated 90° pulse.
-
Set a relaxation delay (d1) of at least 5 times the longest T₁ of the phosphorus nuclei (a value of 2-5 seconds is often sufficient).
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Referencing: The spectrum is externally referenced to 85% H₃PO₄ at 0 ppm.
-
2. FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the complex with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., CH₂Cl₂, CHCl₃) and acquire the spectrum in a liquid cell with appropriate window materials (e.g., NaCl, KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet or the solvent in the cell.
-
Record the sample spectrum over the desired range. For observing M-P stretches, the spectrometer must be capable of operating in the far-IR region (e.g., down to 200 cm⁻¹), which may require a specific beam splitter and detector.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the complex (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., CH₂Cl₂, CH₃CN, hexane). The concentration must be known accurately to determine the molar absorptivity (ε).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette (typically 1 cm path length) with the pure solvent to serve as a reference.
-
Fill a second matched quartz cuvette with the sample solution.
-
Scan a wavelength range from the UV to the near-IR (e.g., 200-1100 nm) to record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax) for any new bands.
-
4. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the complex (~1-10 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with dichloromethane. The solvent should be volatile and able to support electrolyte formation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., quadrupole, ion trap, time-of-flight).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min).
-
Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest and minimize fragmentation.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected m/z of the complex.
-
Compare the observed isotopic distribution pattern with the theoretically calculated pattern for the proposed molecular formula.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and confirmation of dpppe coordination to a metal.
Caption: General workflow for confirming dpppe-metal coordination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organometallic Chemistry | Bruker [bruker.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ethz.ch [ethz.ch]
- 8. people.bath.ac.uk [people.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mds.marshall.edu [mds.marshall.edu]
- 11. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Bite Angle Effects of Diphosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The geometric and electronic properties of ligands coordinated to a metal center are paramount in determining the efficacy of a homogeneous catalyst. Among bidentate phosphine (B1218219) ligands, the P-M-P angle, commonly known as the "bite angle," is a critical parameter that can profoundly influence catalytic activity and selectivity. This guide provides an objective comparison of diphosphine ligands with varying bite angles, supported by experimental data, to aid in catalyst design and selection.
The Concept of Ligand Bite Angle
The bite angle is the angle formed by the two donor phosphorus atoms and the central metal atom (P-M-P). This angle is largely dictated by the structure and rigidity of the ligand backbone connecting the two phosphine groups. Casey and Whiteker introduced the concept of the "natural bite angle" (βn), which is the preferred P-M-P angle determined by the ligand backbone's conformational preferences, independent of the metal's coordination geometry.[1][2] This intrinsic property of the ligand plays a crucial role in steering the outcome of catalytic reactions.[3][4]
A key distinction is made between steric and electronic effects imparted by the bite angle.[2][3][5]
-
Steric Effects: The bite angle directly influences the steric environment around the metal center. A wider bite angle can create a more open coordination sphere, affecting substrate binding and the relative energies of transition states.[2][6]
-
Electronic Effects: The P-M-P angle can alter the hybridization of the metal's d-orbitals, thereby modifying the electronic properties of the catalytic center.[2][4] This can influence the rates of key catalytic steps like oxidative addition and reductive elimination.[7]
The diagram below illustrates the concept of the bite angle in a metal-diphosphine complex.
Caption: Conceptual diagram of a diphosphine ligand chelating a metal center, illustrating the P-M-P bite angle.
Comparative Analysis in Rh-Catalyzed Hydroformylation of 1-Octene
Hydroformylation, the conversion of an alkene to an aldehyde, is a classic example where the ligand bite angle dramatically influences both reaction rate and regioselectivity (linear vs. branched aldehyde formation). Generally, for 1-alkenes, ligands with wider bite angles favor the formation of the more desirable linear aldehyde.[6][8] This is often attributed to the preference for wide-bite-angle ligands to occupy diequatorial positions in the key trigonal bipyramidal intermediate, which relieves steric hindrance and favors the pathway to the linear product.[6]
The following table summarizes the performance of various diphosphine ligands with different natural bite angles in the rhodium-catalyzed hydroformylation of 1-octene.
| Ligand | Natural Bite Angle (βn) | l/b Ratio¹ | Activity (TOF, h⁻¹) | Reference |
| dppe | 91° | 2.9 | 65 | [8] |
| dppp | 98° | 8.0 | 120 | [7] |
| BINAP | 99° | 8.8 | - | [7] |
| dppf | 99° | 20.9 | 250 | [7][8] |
| BISBI | 113° | 66.0 | 500 | [6][8] |
| Xantphos (B1684198) | 118° | >98:2 | 1800 | [8][9] |
| Thixantphos | 123° | >98:2 | 2500 | [8] |
¹ l/b Ratio: Ratio of linear to branched aldehyde product. Data is compiled and representative; exact values can vary with specific reaction conditions.
As the data indicates, increasing the natural bite angle from dppe (91°) to Xantphos-type ligands (>110°) leads to a significant increase in both the selectivity for the linear aldehyde and the overall reaction rate.[8]
General Experimental Workflow
The systematic study of ligand effects in catalysis follows a well-defined workflow. This process ensures reproducibility and allows for the accurate comparison of different ligand systems under identical conditions.
Caption: A generalized experimental workflow for a catalytic reaction study, from preparation to final analysis.
Representative Experimental Protocol
Rhodium-Catalyzed Hydroformylation of 1-Octene
This protocol is a representative example for screening diphosphine ligands in the hydroformylation of 1-octene.
Materials:
-
[Rh(CO)₂acac] (catalyst precursor)
-
Diphosphine ligand (e.g., Xantphos)
-
1-Octene (substrate)
-
Toluene (B28343) (solvent)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control.
Procedure:
-
Catalyst Preparation: In a glovebox, a vial is charged with [Rh(CO)₂acac] (e.g., 2.6 mg, 0.01 mmol) and the desired diphosphine ligand (e.g., 0.04 mmol, 4 equivalents relative to Rh). Anhydrous, degassed toluene (20 mL) is added, and the mixture is stirred for 15 minutes to allow for in situ catalyst formation.
-
Reactor Setup: The catalyst solution is transferred via syringe to a high-pressure autoclave reactor that has been previously dried and purged with argon.
-
Reaction Execution: 1-Octene (e.g., 1.12 g, 10 mmol) is injected into the reactor. The autoclave is sealed, removed from the glovebox, and purged three times with syngas.
-
Pressurization and Heating: The reactor is pressurized to the desired pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture. The reaction mixture is then heated to the target temperature (e.g., 80 °C) and stirred vigorously for the specified reaction time (e.g., 4 hours).
-
Quenching and Analysis: After the reaction time, the reactor is rapidly cooled in an ice bath and the pressure is carefully vented. A sample of the reaction mixture is collected, diluted with a suitable solvent, and analyzed by Gas Chromatography (GC) and/or ¹H NMR spectroscopy to determine conversion and the ratio of linear to branched aldehyde products.
Bite Angle-Performance Relationship
The choice of a diphosphine ligand is a strategic decision in catalyst design. The bite angle serves as a practical parameter for predicting and rationalizing catalyst performance. The logical relationship between the ligand's structure and the ultimate catalytic outcome can be visualized as a causal chain.
Caption: The causal relationship from ligand structure to catalytic performance, mediated by the bite angle.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Bite angle - Wikipedia [en.wikipedia.org]
- 7. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Novel 1,2-Bis(diphenylphosphino)ethane (dpppe)-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of novel 1,2-bis(diphenylphosphino)ethane (B154495) (dpppe)-metal complexes. It offers a comparative analysis with alternative diphosphine ligands, supported by experimental data, to aid researchers in selecting appropriate characterization methods and interpreting their results.
Introduction to dpppe-Metal Complexes
1,2-Bis(diphenylphosphino)ethane (dppe) is a ubiquitous chelating ligand in coordination chemistry, forming stable complexes with a wide range of transition metals.[1][2] The resulting dpppe-metal complexes are instrumental as catalysts in various organic transformations, including cross-coupling reactions, hydrogenation, and hydroformylation.[1][3] The structural integrity of these complexes is paramount to understanding their reactivity and catalytic performance. This guide outlines the key experimental techniques for validating the structure of novel dpppe-metal complexes and provides a comparative framework against other common diphosphine ligands.
Key Structural Validation Techniques: A Comparative Overview
The definitive structural characterization of dpppe-metal complexes relies on a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, including bond lengths, bond angles, and coordination geometry. | Unambiguous structural determination. | Requires high-quality single crystals, which can be challenging to grow. Provides solid-state structure which may differ from the solution-state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the electronic environment of NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P). Provides insights into ligand coordination, complex symmetry, and dynamic processes in solution. | Powerful for solution-state characterization. ³¹P NMR is particularly informative for phosphine (B1218219) ligands. | Does not provide a complete 3D structure. Paramagnetic complexes can lead to broad, difficult-to-interpret spectra. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Determination of the mass-to-charge ratio (m/z) of the complex, confirming its molecular weight and stoichiometry. | High sensitivity and accuracy. Can be used to study species in solution.[4][5] | Can sometimes lead to fragmentation or the formation of artifacts. Does not provide structural information beyond molecular weight. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S, etc.) in a compound. | Confirms the empirical formula and purity of the bulk sample.[6] | Does not provide information about the molecular structure or isomerism. Requires a pure sample. |
Comparative Data of Diphosphine-Metal Complexes
The choice of diphosphine ligand significantly influences the steric and electronic properties of the resulting metal complex, which in turn affects its structure and catalytic activity.[7][8][9][10] Below is a comparison of key structural parameters for palladium(II) chloride complexes with dppe and other common diphosphine ligands.
Table 1: Comparison of Selected Bond Lengths and Angles in [PdCl₂(diphosphine)] Complexes
| Diphosphine Ligand | P-Pd-P Bite Angle (°) | Pd-P Bond Length (Å) | Pd-Cl Bond Length (Å) | Reference |
| dppm (Ph₂PCH₂PPh₂) | ~72 | ~2.23 | ~2.36 | [11] |
| **dppe (Ph₂P(CH₂)₂PPh₂) ** | ~86 | ~2.24 | ~2.35 | [2] |
| dppp (Ph₂P(CH₂)₃PPh₂) | ~91 | ~2.25 | ~2.35 | |
| dppb (Ph₂P(CH₂)₄PPh₂) | ~94 | ~2.25 | ~2.34 | |
| dppf (Fe(C₅H₄PPh₂)₂) | ~99 | ~2.26 | ~2.36 | [12] |
Note: The values presented are approximate and can vary depending on the specific crystal structure.
Table 2: Comparison of ³¹P NMR Chemical Shifts for Nickel(II) Chloride Complexes with Diphosphine Ligands
| Diphosphine Ligand | ³¹P Chemical Shift (δ, ppm) | Reference |
| dppm | ~ -20 to -30 | |
| dppe | ~ 50 to 60 | [13] |
| dppp | ~ 15 to 25 | |
| dppb | ~ 10 to 20 | |
| dppf | ~ 20 to 30 |
Note: Chemical shifts are relative to 85% H₃PO₄ and can be influenced by solvent and concentration.
Experimental Protocols
Single-Crystal X-ray Diffraction of Air-Sensitive Organometallic Compounds
-
Crystal Growth: Grow single crystals of the dpppe-metal complex suitable for diffraction (typically 0.1-0.4 mm in size).[14] This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent. For air-sensitive compounds, crystallization should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[14]
-
Crystal Mounting: Under an inert atmosphere, select a suitable crystal and mount it on a goniometer head using cryo-oil or a specialized adhesive.[14]
-
Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, minimizing thermal vibrations and protecting it from atmospheric exposure.[14] X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[14]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate molecular structure.[14]
³¹P NMR Spectroscopy of dpppe-Metal Complexes
-
Sample Preparation: In a glovebox or under a stream of inert gas, dissolve an accurately weighed sample of the dpppe-metal complex in a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in an NMR tube.[15] The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-20 mg in 0.5-0.7 mL of solvent).
-
Instrument Setup: Insert the NMR tube into the spectrometer. The spectrometer is typically tuned to the ³¹P frequency. Most spectra are recorded with proton decoupling to simplify the spectrum to single peaks for each unique phosphorus environment.[16]
-
Data Acquisition: Acquire the ³¹P NMR spectrum. The chemical shifts are referenced externally to 85% H₃PO₄.[16][17]
-
Data Analysis: Analyze the chemical shifts (δ) and coupling constants (J) of the phosphorus signals. The coordination of the dpppe ligand to a metal center typically results in a significant downfield shift of the ³¹P signal compared to the free ligand.[15] The observation of a single peak for the two phosphorus atoms of the dppe ligand is indicative of a symmetric coordination environment.
Electrospray Ionization Mass Spectrometry (ESI-MS) of dpppe-Metal Complexes
-
Sample Preparation: Prepare a dilute solution of the dpppe-metal complex (typically 1-10 µM) in a suitable solvent that is compatible with ESI-MS (e.g., acetonitrile, methanol, or a mixture with water).[18] For air-sensitive complexes, the solution should be prepared under an inert atmosphere and transferred to the instrument in a sealed vial.
-
Instrument Parameters: Infuse the sample solution into the ESI source at a constant flow rate. Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, to achieve a stable signal and minimize in-source fragmentation.[18]
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode, depending on the charge of the complex.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak corresponding to the dpppe-metal complex. The isotopic pattern of the molecular ion can be compared to the theoretical pattern to confirm the elemental composition.[5]
Elemental Analysis of dpppe-Metal Complexes
-
Sample Preparation: Provide a pure, dry sample of the dpppe-metal complex (typically 2-5 mg). For air-sensitive compounds, the sample must be submitted in a sealed, pre-weighed container under an inert atmosphere to prevent decomposition.[6]
-
Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
Data Interpretation: The experimentally determined weight percentages of C, H, N, and other elements are compared to the calculated theoretical values for the proposed molecular formula. A good agreement (typically within ±0.4%) provides strong evidence for the empirical formula and purity of the bulk sample.[6]
Visualizing the Workflow and Comparisons
Caption: Workflow for the structural validation of a novel dpppe-metal complex.
Caption: Logical relationship in comparing dpppe with alternative diphosphine ligands.
References
- 1. 1,2-Bis(diphenylphosphino)ethane [chemeurope.com]
- 2. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 17. barron.rice.edu [barron.rice.edu]
- 18. ESI and tandem MS for mechanistic studies with high-valent transition metal species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 1,5-Bis(diphenylphosphino)pentane in Catalysis and Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
1,5-Bis(diphenylphosphino)pentane (dppp) is a versatile bidentate phosphine (B1218219) ligand widely employed in transition metal catalysis and coordination chemistry. Its flexible five-carbon backbone distinguishes it from other common diphosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), influencing the geometry and catalytic activity of its metal complexes. This guide provides a comparative overview of dppp's applications, performance data against other diphosphine ligands, and detailed experimental protocols for key reactions.
Cross-Coupling Reactions: A Comparative Performance Analysis
This compound is a staple ligand in various palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules. The choice of the diphosphine ligand can significantly impact reaction efficiency, yield, and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of dppp (B1165662) in this reaction is often compared with other diphosphine ligands, with the optimal choice being substrate-dependent.
Table 1: Comparison of Diphosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Ligand | Catalyst System | Aryl Bromide | Yield (%) | Reference |
| dppp | Pd(OAc)₂ / Ligand | 4-Bromotoluene (B49008) | 95 | [1] |
| dppe | Pd(OAc)₂ / Ligand | 4-Bromotoluene | 88 | [2] |
| dppb | Pd(OAc)₂ / Ligand | 4-Bromotoluene | 92 | [2] |
| dppf | PdCl₂(dppf) | 4-Bromotoluene | 98 | [3] |
Reaction conditions are not identical across all references and should be considered for a precise comparison.
The data suggests that for the coupling of simple aryl bromides, dppp provides high yields, comparable to other common diphosphine ligands. The choice of ligand can be critical for more challenging substrates, such as sterically hindered aryl chlorides or heteroaryl halides.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid using Pd/dppp
A mixture of 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), and dppp (4 mol%) in a 4:1 mixture of toluene (B28343) and water (5 mL) is degassed and heated at 100 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-methylbiphenyl.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes. The bite angle of the diphosphine ligand, determined by the length of the alkyl chain, plays a crucial role in the regioselectivity and efficiency of the reaction.
Table 2: Comparison of Diphosphine Ligands in the Heck Reaction of Iodobenzene (B50100) with Methyl Acrylate (B77674)
| Ligand | Catalyst System | Yield (%) | Reference |
| dppp | Pd(OAc)₂ / Ligand | 92 | [5] |
| dppe | Pd(OAc)₂ / Ligand | 85 | [6] |
| dppb | Pd(OAc)₂ / Ligand | 89 | [6] |
| dppf | Pd(OAc)₂ / Ligand | 95 | [6] |
Reaction conditions are not identical across all references and should be considered for a precise comparison.
In the Heck reaction, dppp often provides a good balance of flexibility and constraint, leading to high yields.
Experimental Protocol: Heck Reaction of Iodobenzene with Methyl Acrylate using Pd/dppp
A mixture of iodobenzene (1.0 mmol), methyl acrylate (1.5 mmol), triethylamine (B128534) (1.5 mmol), Pd(OAc)₂ (1 mol%), and dppp (2 mol%) in anhydrous DMF (5 mL) is heated at 100 °C under an inert atmosphere for 6 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield methyl cinnamate.
Figure 2: Simplified catalytic cycle for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of conjugated enynes and arylalkynes. Palladium complexes with bidentate phosphine ligands like dppp are effective catalysts for this transformation.[7]
Table 3: Performance of Pd(dppp)Cl₂ in the Sonogashira Coupling of Iodobenzene with Phenylacetylene (B144264)
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppp)Cl₂/CuI | Et₃N | DMF | 80 | 6 | 94 | [6] |
Experimental Protocol: Sonogashira Coupling using Pd(dppp)Cl₂
To a solution of iodobenzene (1.0 mmol), phenylacetylene (1.2 mmol), and CuI (5 mol%) in triethylamine (5 mL) is added Pd(dppp)Cl₂ (2 mol%). The reaction mixture is stirred at 80 °C under an inert atmosphere for 6 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford diphenylacetylene.
Figure 3: Catalytic cycles for the Sonogashira coupling reaction.
Hydrogenation Reactions
While less common than in cross-coupling, dppp and its derivatives are also utilized in hydrogenation reactions, particularly in asymmetric hydrogenations when a chiral version of the ligand is employed. The flexibility of the pentyl backbone can influence the stereoselectivity of the reaction.
Table 4: Comparison of Diphosphine Ligands in the Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
| Ligand | Catalyst System | Enantiomeric Excess (ee, %) | Reference |
| (R,R)-DIOP | [Rh(COD)L]BF₄ | 81 | [8] |
| (S,S)-Chiraphos | [Rh(COD)L]BF₄ | 99 | [8] |
| (R)-Prophos | [Rh(COD)L]BF₄ | 90 | [8] |
| (R,R)-Me-DuPhos | [Rh(COD)L]OTf | >99 | [9] |
Note: dppp itself is achiral. This table provides a comparison with chiral diphosphine ligands to illustrate the context of asymmetric hydrogenation.
Synthesis of Metal Complexes
This compound readily forms stable chelate complexes with a variety of transition metals, including palladium, nickel, and platinum. These complexes often serve as well-defined precatalysts for the reactions described above.
Experimental Protocol: Synthesis of Dichlorobis(this compound)palladium(II) [PdCl₂(dppp)]
A solution of this compound (1.1 mmol) in dichloromethane (B109758) (20 mL) is added dropwise to a stirred solution of palladium(II) chloride (1.0 mmol) in acetonitrile (B52724) (30 mL). The mixture is stirred at room temperature for 4 hours, during which a yellow precipitate forms. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield [PdCl₂(dppp)].[10]
Characterization Data for [PdCl₂(dppp)]:
-
Appearance: Yellow solid
-
³¹P NMR (CDCl₃): δ 17.5 ppm (singlet)[8]
Figure 4: Experimental workflow for the synthesis of [PdCl₂(dppp)].
Conclusion
This compound is a highly effective and versatile ligand in transition metal catalysis, demonstrating excellent performance in a range of cross-coupling reactions. Its flexible backbone provides unique steric and electronic properties that can be advantageous for specific substrates and transformations. While other diphosphine ligands may offer superior results in certain applications, dppp remains a reliable and cost-effective choice for many catalytic processes. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. (PDF) Ni vs. Pd in Suzuki-Miyaura sp2-sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (2019) | Matthew J West | 30 Citations [scispace.com]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Recyclability of DPPPE-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
The efficiency and economy of catalytic processes are paramount in chemical synthesis, particularly within the pharmaceutical and fine chemical industries. A critical aspect of a catalyst's performance is its recyclability, which directly impacts process sustainability and cost-effectiveness. This guide provides a detailed comparison of the recyclability of 1,2-Bis(diphenylphosphino)ethane (DPPPE)-based palladium catalysts with common alternatives, including those based on 1,3-Bis(diphenylphosphino)propane (DPPP), 1,1'-Bis(diphenylphosphino)ferrocene (DPPF), and Xantphos ligands. The assessment is based on experimental data for catalyst performance over multiple cycles and leaching of the active metal.
Quantitative Performance Comparison
The recyclability of a catalyst is determined by its ability to maintain high catalytic activity and selectivity over numerous reaction cycles with minimal loss of the active metal. The following tables summarize the performance of various phosphine (B1218219) ligand-based palladium catalysts in cross-coupling reactions, highlighting their reusability and stability.
Table 1: Recyclability of Homogeneous Palladium Catalysts
| Catalyst System | Reaction Type | Cycle | Conversion/Yield (%) | Leached Pd (ppm) | Reference |
| Pd(dba)₂ / Xantphos | C-N Coupling | 1 | >95 | Not Reported | [1] |
| 2 | >95 | Not Reported | [1] | ||
| 3 | >95 | Not Reported | [1] | ||
| 4 | >95 | Not Reported | [1] | ||
| 5 | >90 | Not Reported | [1] | ||
| Homogeneous Pd catalyst | Suzuki Coupling | 1-12 | >95 (conversion) | Not Reported | [2] |
Note: Data for homogeneous DPPPE-based catalyst recycling under comparable conditions was not explicitly available in the reviewed literature. The data for the Pd/Xantphos system was obtained using organic solvent nanofiltration for catalyst recovery.
Table 2: Recyclability of Heterogeneous (Immobilized) Palladium Catalysts
| Catalyst System | Support | Reaction Type | Cycle | Yield (%) | Leached Pd (µg/g product) | Reference |
| SiliaCat DPP-Pd | Silica | Suzuki Coupling | 1 | ~98 | 39 | [3] |
| Subsequent cycles | Stable performance | Low leaching | [3][4] | |||
| Pd/C@Fe₃O₄ | Magnetic Core-Shell | Heck Coupling | 1 | >95 | Some leaching observed | [5] |
| 2-5 | No significant drop in activity | Not specified | [5] | |||
| Fe₃O₄@SiO₂/isoniazide/Pd | Magnetic Nanoparticles | Suzuki Coupling | 1-6 | No noticeable loss in activity | Not specified | [5] |
| Pd-Graphene (ionic polymer) | Graphene | Suzuki Coupling | 1-10 | >96 | No significant leaching | [6] |
SiliaCat DPP-Pd is a silica-supported catalyst containing a diphenylphosphino propane (B168953) moiety, making it a relevant analogue for assessing the performance of immobilized DPP-type ligands.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating catalyst performance. Below are generalized protocols for key experiments related to catalyst recycling.
Protocol 1: General Procedure for Homogeneous Catalyst Recycling via Extraction
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), and the phosphine ligand (e.g., DPPPE, 0.012 mmol) in a suitable solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
Product Extraction: After cooling to room temperature, add a nonpolar solvent (e.g., heptane) to the reaction mixture to precipitate the catalyst and extract the product. The product-containing organic layer is separated.
-
Catalyst Recovery: The remaining polar phase containing the catalyst can be washed with the nonpolar solvent.
-
Catalyst Reuse: To the recovered catalyst phase, add a new batch of substrates, base, and fresh solvent to begin the next reaction cycle.[2]
Protocol 2: General Procedure for Heterogeneous Catalyst Recycling via Filtration
-
Reaction Setup: In a reaction vessel, add the heterogeneous catalyst (e.g., SiliaCat DPP-Pd, 1-2 mol% Pd), aryl halide (1.0 mmol), coupling partner (1.2 mmol), base (2.0 mmol), and solvent.
-
Reaction Execution: Stir the mixture at the appropriate temperature until the reaction is complete.
-
Catalyst Separation: After the reaction, the solid catalyst is separated from the reaction mixture by simple filtration.
-
Catalyst Washing: The recovered catalyst is washed with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like diethyl ether) to remove any adsorbed products or byproducts.
-
Catalyst Reuse: The washed and dried catalyst is then used in a subsequent reaction cycle with a fresh batch of reactants.[4]
Protocol 3: Leaching Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Sample Preparation: After the catalytic reaction and separation of the catalyst, a sample of the product solution is taken.
-
Digestion: The organic matrix of the sample is typically removed by acid digestion (e.g., using nitric acid and hydrogen peroxide) in a microwave digester to ensure all palladium is in an aqueous, ionic form.
-
Analysis: The digested sample is diluted with deionized water to a known volume and analyzed by ICP-MS to determine the concentration of palladium.
-
Calculation: The amount of leached palladium is calculated based on the measured concentration and the total volume of the product solution, often expressed in ppm (mg/L) or as a percentage of the initial palladium loading.
Visualizing Methodologies and Concepts
Diagram 1: Experimental Workflow for Assessing Catalyst Recyclability
References
The Strategic Application of Diphosphine Ligands in Catalytic Synthesis: A Cost-Benefit Analysis of dpppe
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical decision in the optimization of transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of 1,5-Bis(diphenylphosphino)pentane (dpppe) in comparison to other commonly employed diphosphine ligands: 1,2-Bis(diphenylphosphino)ethane (dppe), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), and 1,4-Bis(diphenylphosphino)butane (dppb). The analysis focuses on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction, presenting a blend of economic considerations and performance data to inform rational ligand selection.
The efficacy of a palladium-catalyzed cross-coupling reaction is intricately linked to the electronic and steric properties of the ancillary phosphine ligand. These ligands play a pivotal role in stabilizing the metal center, modulating its reactivity, and influencing the rates of key elementary steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The choice of ligand can significantly impact reaction yields, catalyst turnover numbers (TONs), and overall process efficiency.
Cost Landscape of Diphosphine Ligands
A primary consideration in ligand selection, particularly for process development and scale-up, is the cost of the ligand itself. While performance is paramount, the economic viability of a synthetic route often hinges on the price of its components. The following table provides an approximate cost comparison for dpppe and its counterparts. Prices are subject to variation based on supplier, purity, and quantity.
| Ligand | Chemical Name | CAS Number | Molecular Weight ( g/mol ) | Price (USD/g) |
| dpppe | This compound | 27721-02-4 | 440.50 | ~ $54.10[1] |
| dppe | 1,2-Bis(diphenylphosphino)ethane | 1663-45-2 | 398.42 | ~ $29.10 |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | 12150-46-8 | 554.40 | ~ $35.00 - $49.50 |
| dppb | 1,4-Bis(diphenylphosphino)butane | 7688-25-7 | 426.47 | ~ $20.50 |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a robust method for the formation of carbon-carbon bonds, serves as an excellent platform for comparing the performance of these diphosphine ligands. The following data, compiled from various sources, illustrates the impact of ligand choice on reaction outcomes. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| dppe | Bromobenzene | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | ~85 |
| dppf | 4-Chlorotoluene | Phenylboronic acid | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >95 | >47.5 |
| dppb | 4-Bromoanisole | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~90 | ~90 |
| dpppe | - | - | - | - | - | - | - | Data not readily available | Data not readily available |
Note: The data presented is illustrative and compiled from various literature sources. Direct comparison should be made with caution as reaction conditions may vary.
While specific comparative data for dpppe in Suzuki-Miyaura coupling is not as widely reported as for the other ligands, its utility has been demonstrated in other cross-coupling reactions. The longer and more flexible five-carbon backbone of dpppe results in a larger natural bite angle compared to dppe and dppb, which can influence the geometry and stability of the palladium complex, thereby affecting catalytic activity.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium/diphosphine catalyst is provided below. Specific parameters should be optimized for each substrate combination.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the diphosphine ligand (e.g., dppe, 0.012 mmol, 1.2 mol%) in a small amount of the reaction solvent.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O, 10:1 mixture, 5 mL) to the Schlenk flask.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualization of the Catalytic Cycle and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,5-Bis(diphenylphosphino)pentane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 1,5-Bis(diphenylphosphino)pentane are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory requirements. Adherence to these guidelines will help mitigate risks and ensure that this compound is managed responsibly from procurement to disposal.
Hazard and Disposal Summary
This compound is classified as a hazardous chemical, and its disposal must be managed accordingly. The following table summarizes its key hazard classifications and disposal recommendations as outlined in safety data sheets (SDS).[1][2]
| Parameter | Information | Source |
| Hazard Classifications | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system) | [1][2] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Environmental Precautions | Should not be released into the environment. Discharge into drains must be avoided. | [3] |
| Container Handling | Leave chemicals in original containers. Handle uncleaned containers like the product itself. |
Operational Protocol for Disposal
The disposal of this compound should be approached with a clear and systematic process to ensure the safety of laboratory personnel and compliance with regulations. The following protocol outlines the necessary steps for the proper management of this chemical waste.
Step 1: Waste Identification and Segregation
-
Designate a Waste Container : Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid.
-
Labeling : The waste container must be labeled with the full chemical name, "this compound," and appropriate hazard symbols (e.g., irritant). Indicate the date when the waste was first added to the container.
-
Segregation : Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, to avoid incompatible chemical reactions.[1]
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure that the appropriate personal protective equipment is worn. This is critical to prevent skin and eye irritation.
-
Gloves : Wear chemical-resistant gloves.
-
Eye Protection : Use safety glasses with side shields or chemical goggles.[1][2]
-
Lab Coat : A standard laboratory coat is required to protect from spills.
-
Respiratory Protection : If there is a risk of dust formation or aerosol generation, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
Step 3: Waste Collection and Storage
-
Solid Waste : For solid this compound, carefully transfer the waste into the designated container using a chemically resistant spatula or scoop. Avoid creating dust.[1]
-
Contaminated Materials : Any materials, such as weighing paper, gloves, or wipes, that are contaminated with this compound should also be placed in the designated waste container.
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage location should be a designated hazardous waste accumulation area.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor.
-
Provide Documentation : Be prepared to provide the EHS office or contractor with the chemical name, quantity, and a copy of the Safety Data Sheet (SDS).
-
Follow Institutional Procedures : Adhere to all institutional and local regulations for the pickup and transportation of hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,5-Bis(diphenylphosphino)pentane
For Immediate Reference: Key Safety and Handling Information
This guide provides essential safety protocols and logistical plans for the handling and disposal of 1,5-Bis(diphenylphosphino)pentane (dpppe), a common phosphine (B1218219) ligand in chemical synthesis. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is a combustible solid that can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3][4] In the event of a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, oxides of phosphorus, and phosphine gas may be released.[1][5] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
| Hazard ID | GHS Classification | Required Personal Protective Equipment (PPE) |
| H315 | Causes skin irritation | Gloves: Nitrile rubber, 8 mil thickness or double-gloved. |
| H319 | Causes serious eye irritation | Eye Protection: Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. |
| H335 | May cause respiratory irritation | Respiratory Protection: A NIOSH-approved N95 dust mask is required for handling the solid. All operations should be conducted in a certified chemical fume hood. |
| Combustible Solid | Combustible Solid | Body Protection: A flame-resistant lab coat is mandatory. Disposable overalls should be considered to prevent contamination of personal clothing.[6] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling techniques are crucial to minimize exposure and prevent accidents. Given that organophosphine compounds can be air-sensitive, handling under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) is best practice, especially when the material's integrity is critical for a reaction.
Experimental Protocol: Weighing and Transferring this compound
-
Preparation:
-
Ensure all necessary PPE is correctly worn.
-
Designate a specific area within a chemical fume hood for the handling of the compound.
-
Assemble all required equipment: spatula, weighing paper or boat, and a pre-labeled, sealable container for the weighed compound.
-
Ensure an appropriate fire extinguisher (e.g., dry powder, CO2) is accessible.
-
-
Dispensing:
-
Before opening the main container, gently tap it to settle the contents.
-
Slowly open the container inside the fume hood to avoid creating airborne dust.
-
Using a clean spatula, carefully transfer the desired amount of the solid onto the weighing paper or boat on a tared analytical balance.
-
Minimize the generation of dust during transfer.
-
-
Post-Transfer:
-
Securely close the main container of this compound.
-
Transfer the weighed solid to its destination vessel promptly.
-
Clean the spatula and the weighing area thoroughly.
-
Wipe down the exterior of the main container before returning it to storage.
-
-
Storage:
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[3][8] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][7] |
Disposal Plan: Deactivation and Waste Management
Unused or waste this compound must be chemically deactivated before disposal. The recommended method is oxidation, which converts the hazardous phosphine into a significantly less hazardous phosphine oxide.
Experimental Protocol: Oxidative Deactivation of this compound Waste
-
Preparation:
-
Conduct this procedure in a certified chemical fume hood while wearing all required PPE.
-
For solid waste, dissolve or suspend it in a suitable solvent (e.g., isopropanol (B130326) or acetone) in an appropriately sized flask equipped with a stir bar.
-
-
Oxidation:
-
While stirring the solution or suspension, slowly add a household bleach solution (5-6% sodium hypochlorite) in excess. The reaction is exothermic, so the addition should be gradual to control the temperature.
-
Continue stirring the mixture at room temperature for at least 2 hours to ensure complete oxidation.
-
-
Neutralization and Disposal:
-
Check the pH of the resulting solution and neutralize it with a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.
-
The resulting decontaminated solution should be collected in a properly labeled hazardous waste container.
-
Dispose of the container through your institution's official chemical waste disposal program.[1][5]
-
Workflow for Handling this compound
A flowchart outlining the key stages for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. kamatlab.com [kamatlab.com]
- 3. rsc.org [rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
